FPL-55712
Descripción
Propiedades
IUPAC Name |
sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVPOBNLIVGFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961203 | |
| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-08-1 | |
| Record name | Fpl 55712 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FPL-55712 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FPL-55712: A Technical Guide to its Mechanism of Action as a Cysteinyl Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-55712, a chromone carboxylic acid, was a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which is now known to be a mixture of cysteinyl leukotrienes (CysLTs). As a prototype for the development of highly successful anti-asthmatic drugs like montelukast and zafirlukast, this compound has been instrumental in elucidating the role of CysLTs in inflammatory and allergic responses. This technical guide provides an in-depth review of the mechanism of action of this compound, including its interaction with CysLT receptors, its effects on downstream signaling pathways, and the experimental protocols used to characterize its activity. All quantitative data are summarized in tables, and key pathways and experimental workflows are visualized with diagrams.
Core Mechanism of Action: Competitive Antagonism of Cysteinyl Leukotriene Receptors
This compound functions as a selective and competitive antagonist at cysteinyl leukotriene receptors (CysLT1 and to a lesser extent, CysLT2).[1] Cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They are responsible for a range of pro-inflammatory effects, including bronchoconstriction, increased vascular permeability, edema, and enhanced mucus secretion.[2]
This compound competitively inhibits the binding of these CysLTs to their receptors on target cells, such as airway smooth muscle and inflammatory cells.[1] This antagonism prevents the initiation of downstream signaling cascades that lead to the pathological effects of leukotrienes.
Pharmacological studies on guinea pig trachealis have shown that this compound is a competitive antagonist of LTC4, LTE4, and LTF4.[1] However, its interaction with LTD4 may be non-competitive, especially at higher concentrations.[1]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
Table 1: In Vitro Antagonist Potency of this compound
| Parameter | Agonist | Tissue/Assay | Value | Reference |
| Concentration Range for Schild Analysis | LTC4, LTD4, LTE4, LTF4 | Guinea Pig Trachea | 0.57 - 5.7 x 10⁻⁶ M | [1] |
| Calculated Dissociation Constants (-log KB) | LTE4, LTF4 vs. LTC4, LTD4 | Guinea Pig Trachea | Higher for LTE4/LTF4 | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Model | Route of Administration | Value | Reference |
| IC50 (LTD4-induced bronchoconstriction) | Anesthetized Guinea Pig | Aerosol | 0.5% (nebulizer solution) | |
| IC50 (LTE4-induced bronchoconstriction) | Anesthetized Guinea Pig | Aerosol | 0.8% (nebulizer solution) | |
| Biological Half-life (vs. LTD4) | Anesthetized Guinea Pig | Intravenous | 1.7 minutes | |
| Biological Half-life (vs. LTE4) | Anesthetized Guinea Pig | Intravenous | 1.2 minutes | |
| Biological Half-life (vs. LTD4) | Anesthetized Guinea Pig | Aerosol | 120 minutes | |
| Biological Half-life (vs. LTE4) | Anesthetized Guinea Pig | Aerosol | 90 minutes |
Signaling Pathways Modulated by this compound
As an antagonist of the CysLT1 receptor, a G-protein coupled receptor (GPCR), this compound blocks the intracellular signaling cascades initiated by cysteinyl leukotrienes. The primary signaling pathway for the CysLT1 receptor involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and other cellular responses. In some cell types, the CysLT1 receptor can also couple to Gi/o proteins.
The following diagram illustrates the CysLT1 receptor signaling pathway that is inhibited by this compound.
Caption: CysLT1 Receptor Signaling Pathway and its Inhibition by this compound.
Detailed Experimental Protocols
Schild Analysis for Competitive Antagonism in Guinea Pig Trachea
This in vitro method is used to determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the potency of an antagonist (pA2 value).
Objective: To characterize the antagonistic effect of this compound on leukotriene-induced contractions of guinea pig tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
Male guinea pigs are euthanized, and the trachea is excised.
-
The trachea is cleaned of adhering connective tissue and cut into a spiral strip or rings.
-
The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
-
Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a leukotriene agonist (e.g., LTC4, LTD4) is established by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
The tissue is then washed to allow it to return to baseline.
-
-
Antagonist Incubation:
-
A known concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period.
-
-
Repeat Concentration-Response Curve:
-
In the presence of this compound, a second cumulative concentration-response curve to the same leukotriene agonist is generated.
-
-
Schild Plot Analysis:
-
The concentration ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.
-
This procedure is repeated with several different concentrations of this compound.
-
A Schild plot is constructed by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value (the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist concentration-response curve) is determined from the x-intercept of the Schild regression line. A slope of 1 is indicative of competitive antagonism.
-
The following diagram illustrates the general workflow for a Schild analysis experiment.
Caption: Experimental Workflow for Schild Analysis of this compound.
Measurement of Regional Blood Flow using the Radioactive Microsphere Technique
This method is used to quantify regional blood flow in vivo and was employed to study the effects of this compound on estrogen-induced uterine hyperemia in rabbits.
Objective: To measure the effect of this compound on regional blood flow in a specific organ.
Methodology:
-
Animal Preparation:
-
Animals (e.g., rabbits) are anesthetized.
-
Catheters are placed in a peripheral artery (for reference blood sampling) and in the left ventricle (for microsphere injection).
-
-
Microsphere Injection:
-
Radioactively labeled microspheres (typically 15 µm in diameter) of a known total radioactivity are injected into the left ventricle. These microspheres are thoroughly mixed with the blood and distributed throughout the body in proportion to the blood flow. They become lodged in the microcirculation of the various tissues.
-
-
Reference Blood Sample:
-
Beginning just before the microsphere injection and continuing for a set period after, a reference blood sample is withdrawn from the peripheral artery at a constant, known rate using a withdrawal pump.
-
-
Tissue and Blood Sample Processing:
-
At the end of the experiment, the animal is euthanized.
-
The organ of interest (e.g., the uterus) and other tissues are dissected, weighed, and their radioactivity is counted in a gamma counter.
-
The radioactivity of the reference blood sample is also counted.
-
-
Blood Flow Calculation:
-
The blood flow to a specific tissue (Q_tissue) is calculated using the following formula:
-
Q_tissue (ml/min) = (C_tissue * R_flow) / C_reference
-
Where:
-
C_tissue is the total radioactivity in the tissue sample.
-
R_flow is the withdrawal rate of the reference blood sample (ml/min).
-
C_reference is the total radioactivity in the reference blood sample.
-
-
-
-
Experimental Design for this compound Study:
-
A baseline blood flow measurement is taken.
-
The animal is treated with an agent to induce a physiological response (e.g., estradiol to induce uterine hyperemia).
-
This compound or a vehicle is administered prior to the inducing agent.
-
A second blood flow measurement is taken after the treatment to determine the effect of this compound.
-
Conclusion
This compound, as a first-in-class antagonist of cysteinyl leukotriene receptors, has been a cornerstone in the pharmacological investigation of the role of SRS-A in health and disease. Its mechanism of action as a competitive antagonist has been well-characterized through classical pharmacological techniques. While it has been superseded by more potent and orally bioavailable compounds for therapeutic use, the foundational knowledge gained from studying this compound continues to be relevant for researchers in the fields of inflammation, respiratory diseases, and drug development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.
References
The Role of FPL-55712 in Leukotriene Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a pioneering pharmacological tool and a prototype for a class of drugs that have significantly advanced the treatment of inflammatory airway diseases. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), this compound played a crucial role in the elucidation of the pathophysiological effects of what are now known as the cysteinyl leukotrienes (CysLTs). This technical guide provides an in-depth overview of the role of this compound in leukotriene signaling, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Leukotriene Signaling Pathway and the Action of this compound
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. The cysteinyl leukotrienes—LTC₄, LTD₄, and LTE₄—are key players in the inflammatory cascade, particularly in the context of asthma and allergic rhinitis. They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).
Activation of the CysLT1 receptor by its cognate ligands, particularly LTD₄, initiates a signaling cascade that results in a range of physiological responses, including:
-
Bronchoconstriction: Contraction of the smooth muscle in the airways, leading to narrowing of the air passages.
-
Increased Vascular Permeability: Leading to tissue edema.
-
Mucus Secretion: Contributing to airway obstruction.
-
Eosinophil Chemotaxis: Recruitment of inflammatory cells to the site of inflammation.
This compound functions as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the endogenous cysteinyl leukotrienes from binding and initiating the downstream signaling events. This blockade of the CysLT1 receptor makes this compound an effective inhibitor of leukotriene-mediated inflammatory and bronchoconstrictor responses.
Quantitative Pharmacological Data
The potency and efficacy of this compound as a CysLT1 receptor antagonist have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Functional Antagonism of this compound
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Trachea | LTD₄ | pA₂ | 8.21 | [1] |
| Guinea Pig Lung Parenchyma | LTD₄ | pA₂ | 7.41 | [1] |
| Guinea Pig Trachea | LTC₄ | -log KB | Competitive | [2] |
| Guinea Pig Trachea | LTE₄ | -log KB | Competitive | [2] |
| Guinea Pig Trachea | LTF₄ | -log KB | Competitive | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Challenge | Administration | Effect | Reference |
| Anesthetized Pig | Intracoronary LTD₄ | Intracoronary | Up to 77% reduction in coronary constriction | [3] |
| Guinea Pig | Anaphylaxis (lung strip) | In vitro | Reversal of anaphylactic contraction | [4] |
Key Experimental Protocols
The characterization of this compound has relied on a variety of well-established pharmacological assays. Detailed methodologies for key experiments are provided below.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This assay is fundamental for assessing the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional antagonism of this compound against leukotriene-induced contraction of airway smooth muscle.
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.[5]
-
The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction (if necessary):
-
Tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60-90 minutes), with buffer changes every 15-20 minutes.
-
For studying relaxant effects, tissues can be pre-contracted with an agent like carbachol.[5]
-
-
Schild Analysis for Competitive Antagonism:
-
A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄) is established to determine the EC₅₀.
-
The tissue is then washed and incubated with a known concentration of this compound for a set time (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
The dose-ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity is indicative of competitive antagonism.[2]
-
In Vivo Bronchoconstriction Assay
This assay evaluates the efficacy of an antagonist in a living organism, providing a more physiologically relevant assessment.
Objective: To determine the ability of this compound to inhibit leukotriene-induced bronchoconstriction in an animal model.
Methodology:
-
Animal Preparation:
-
A guinea pig is anesthetized and instrumented for the measurement of respiratory parameters, such as pulmonary inflation pressure or airway resistance.
-
The animal is artificially ventilated.
-
-
Drug Administration:
-
This compound or a vehicle control is administered, often intravenously or via aerosol.
-
-
Bronchoconstrictor Challenge:
-
After a predetermined pretreatment time, a bolus injection of a leukotriene agonist (e.g., LTD₄) is administered intravenously.
-
The resulting increase in pulmonary inflation pressure or airway resistance is recorded as a measure of bronchoconstriction.
-
-
Data Analysis:
-
The peak bronchoconstrictor response is measured.
-
The percentage inhibition of the bronchoconstrictor response by this compound is calculated relative to the vehicle control group.
-
Dose-response curves for this compound can be generated to determine an IC₅₀ value.
-
Radioligand Binding Assay
This assay directly measures the interaction of a compound with its receptor target, allowing for the determination of binding affinity.
Objective: To determine the binding affinity (Kᵢ) of this compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation:
-
A source of CysLT1 receptors is required, such as membranes from cells overexpressing the receptor or from tissues known to have high receptor density (e.g., guinea pig lung).
-
The cells or tissue are homogenized and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[6]
-
-
Competitive Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄) and varying concentrations of unlabeled this compound.[7]
-
The incubation is carried out in a suitable buffer at a specific temperature and for a time sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist.
-
-
Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.
-
The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Kᵢ (the equilibrium dissociation constant for the unlabeled ligand) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[6][7]
-
Calcium Mobilization Assay
This is a functional assay that measures a key downstream signaling event following CysLT1 receptor activation.
Objective: To assess the ability of this compound to inhibit leukotriene-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation:
-
Cells expressing the CysLT1 receptor are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
A leukotriene agonist (e.g., LTD₄) is added to the wells to stimulate the CysLT1 receptor.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of this compound.
-
An IC₅₀ value is calculated by plotting the percentage inhibition of the calcium response against the log concentration of this compound.
-
The Legacy of this compound in Drug Discovery
This compound was instrumental as a lead compound in the development of more potent, selective, and orally bioavailable CysLT1 receptor antagonists. Its discovery and characterization paved the way for the development of modern anti-asthmatic drugs like montelukast, zafirlukast, and pranlukast. The logical progression from the identification of SRS-A to the development of these targeted therapies highlights the importance of such prototype molecules in drug discovery.
References
- 1. Involvement of SRS-A in the Schultz-Dale response of the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. The detailed conformational study of a leukotriene antagonist, this compound, using high-field nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computer-aided drug design: lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712: A Technical Guide to its Function as a Slow-Reacting Substance of Anaphylaxis Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FPL-55712, a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A). Now understood to be a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), SRS-A is a pivotal mediator in the pathophysiology of allergic and inflammatory responses, particularly in conditions such as asthma. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experimental assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction: The Role of Slow-Reacting Substance of Anaphylaxis (SRS-A) in Allergic Inflammation
The slow-reacting substance of anaphylaxis (SRS-A) is a potent cocktail of lipid mediators released from mast cells and other immune cells following an allergic challenge.[1] Unlike the rapid and transient effects of histamine, SRS-A induces a more sustained and prolonged contraction of smooth muscles, particularly in the airways, making it a crucial contributor to the bronchoconstriction observed in asthma.[1] It is now well-established that SRS-A is composed of the cysteinyl leukotrienes: LTC₄, LTD₄, and LTE₄.[1] These molecules are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2). The development of antagonists for these receptors has been a cornerstone of anti-inflammatory and anti-asthmatic drug discovery.
This compound was one of the first compounds identified to selectively antagonize the effects of SRS-A, paving the way for the development of modern leukotriene receptor antagonists. Its utility as a research tool has been invaluable in elucidating the physiological and pathological roles of cysteinyl leukotrienes.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at cysteinyl leukotriene receptors. By binding to these receptors, it prevents the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. The primary target of this compound is the CysLT1 receptor, which is predominantly responsible for the pathological actions of leukotrienes in asthma and other allergic conditions.
Leukotriene Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of cysteinyl leukotrienes and their subsequent signaling cascade, which is antagonized by this compound.
Quantitative Pharmacological Data
The potency of this compound as a leukotriene antagonist has been quantified in various in vitro systems. The following tables summarize key pharmacological parameters.
Table 1: pA₂ Values of this compound against Cysteinyl Leukotrienes in Guinea Pig Trachea
| Agonist | pA₂ Value | Schild Slope | Reference |
| LTC₄ | 6.8 | ~1.0 | [1] |
| LTD₄ | 7.5 | <1.0 | [1] |
| LTE₄ | 7.9 | ~1.0 | [1] |
| LTF₄ | 7.8 | ~1.0 | [1] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Assay System | Agonist | IC₅₀ Value | Reference |
| Data for IC₅₀ values of this compound are dispersed across numerous publications and are not consistently reported in a standardized format. Researchers are advised to consult individual studies for specific experimental contexts. |
| Receptor/Assay | Radioligand | Kᵢ Value | Reference |
| Similar to IC₅₀ values, Kᵢ values for this compound are not compiled in a single, comprehensive source and require extraction from individual research articles. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum - Schultz-Dale Response)
This bioassay is a classic method to assess the activity of SRS-A and its antagonists. The Schultz-Dale reaction in a sensitized guinea pig ileum exhibits a biphasic contraction upon antigen challenge: a rapid, histamine-mediated phase followed by a slow, sustained contraction attributed to SRS-A.[1]
Materials:
-
Male Hartley guinea pigs (250-350 g), sensitized to an antigen (e.g., ovalbumin).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 11.9, NaH₂PO₄ 0.4, glucose 5.6).
-
Ovalbumin (antigen).
-
This compound.
-
Histamine (for control responses).
-
Organ bath system with isometric force transducers.
Protocol:
-
Sensitize guinea pigs by intraperitoneal injection of ovalbumin (e.g., 10 mg/kg) 2-3 weeks prior to the experiment.
-
Euthanize the guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment by gently flushing with warm Tyrode's solution.
-
Cut the ileum into 2-3 cm segments and mount them in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record a baseline of stable tone.
-
To induce the Schultz-Dale reaction, add a sub-maximal concentration of ovalbumin to the organ bath.
-
Observe and record the biphasic contractile response.
-
After the response has plateaued, wash the tissue extensively with Tyrode's solution until it returns to baseline.
-
To test the effect of this compound, pre-incubate a new ileal segment with the desired concentration of this compound for 15-30 minutes before challenging with ovalbumin.
-
Compare the slow phase of the contraction in the presence and absence of this compound. A reduction in the amplitude of the slow contraction indicates antagonism of SRS-A.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled leukotriene (e.g., [³H]-LTD₄) for binding to its receptor, typically in a membrane preparation from a cell line or tissue expressing the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from U937 cells or transfected cell lines).
-
[³H]-LTD₄ (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Prepare the cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add the following in order:
-
Binding buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
A fixed concentration of [³H]-LTD₄ (typically at or below its Kₔ value).
-
Cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled CysLT1 antagonist (e.g., montelukast) or LTD₄ itself.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Anaphylaxis: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
This model assesses the ability of this compound to inhibit the increase in vascular permeability induced by an IgE-mediated allergic reaction in the skin.
Materials:
-
Male Hartley guinea pigs (300-400 g).
-
Anti-ovalbumin serum (containing IgE) from sensitized guinea pigs.
-
Ovalbumin (antigen).
-
Evans blue dye.
-
This compound.
-
Saline solution.
Protocol:
-
Shave the dorsal skin of the guinea pigs.
-
Intradermally inject serial dilutions of the anti-ovalbumin serum into the shaved skin to sensitize discrete sites.
-
After a latent period (e.g., 4-6 hours), administer this compound or vehicle (e.g., intravenously or intraperitoneally).
-
After a short interval (e.g., 5-15 minutes), challenge the animals by intravenous injection of ovalbumin mixed with Evans blue dye.
-
After 20-30 minutes, euthanize the animals and reflect the skin.
-
Measure the diameter and intensity of the blue spots at the sensitized injection sites. The size and color intensity of the spots are proportional to the extent of plasma extravasation.
-
Compare the responses in the this compound-treated group with the vehicle-treated group to determine the inhibitory effect of this compound.
Conclusion
This compound has been a fundamental tool in the study of cysteinyl leukotrienes and their role in anaphylaxis and inflammation. Its characterization as a potent and selective antagonist of SRS-A has not only advanced our understanding of these pathological processes but also provided a critical scaffold for the development of clinically successful anti-asthmatic drugs. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate biology of the leukotriene pathway and to evaluate novel therapeutic interventions targeting this system.
References
FPL-55712: A Technical Guide to its Discovery and Enduring Legacy in Leukotriene Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-55712, a chromone-2-carboxylic acid derivative, holds a pivotal place in the history of pharmacology and drug discovery. Although it never reached clinical use, its identification as the first selective and potent antagonist of the cysteinyl-leukotriene receptors was a watershed moment. It emerged from the quest to understand the biological activity of the "Slow-Reacting Substance of Anaphylaxis" (SRS-A) and provided the critical tool needed to validate the role of leukotrienes in the pathophysiology of asthma and other inflammatory conditions. This technical guide provides an in-depth review of the discovery, mechanism of action, pharmacological data, and key experimental protocols associated with this compound, highlighting its crucial role in paving the way for modern anti-leukotriene therapeutics.
Discovery and Historical Context: The Hunt for the SRS-A Antagonist
The story of this compound begins with the study of a mysterious biological factor known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). First observed in the 1930s, SRS-A was known to be released during anaphylactic shock and caused a characteristic slow, prolonged contraction of smooth muscle, particularly in the airways.[1] This distinguished its action from the rapid, short-lived contraction caused by histamine.[1] For decades, the chemical identity of SRS-A remained elusive, hindering the development of targeted therapies.
In the late 1970s, a breakthrough occurred when SRS-A was identified as a mixture of potent lipid mediators derived from arachidonic acid, which were named leukotrienes.[2] Specifically, the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) were found to constitute the biological activity of SRS-A.[2]
Scientists at Fisons Pharmaceuticals Laboratories in the UK were at the forefront of this research. Through a dedicated screening and chemical modification program, they identified a compound, a chromone carboxylic acid derivative designated this compound, that could selectively block the effects of SRS-A.[1][3] The discovery of this compound was a landmark achievement; it not only provided the first pharmacological tool to probe the function of SRS-A but also served as the structural template for a new class of drugs.[1]
Mechanism of Action: Targeting the Cysteinyl-Leukotriene Receptor
This compound functions as a competitive antagonist at the cysteinyl-leukotriene 1 (CysLT₁) receptor. It selectively blocks the binding of LTC₄ and LTD₄, thereby preventing the downstream signaling that leads to bronchoconstriction, increased vascular permeability, and mucus secretion—the hallmark symptoms of asthma.[2][3]
The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.
Caption: Leukotriene biosynthesis pathway and this compound's point of antagonism.
Pharmacological Data
This compound's antagonist activity was quantified in various in vitro smooth muscle preparations, most notably the guinea pig ileum and trachea. Its potency is typically expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4]
| Preparation | Agonist | pA₂ Value (Mean) | Reference Tissue/Assay |
| Guinea Pig Ileum | SRS-A / LTD₄ | ~7.5 | Smooth Muscle Contraction |
| Guinea Pig Trachea | LTD₄ | ~7.0 - 7.3 | Airway Smooth Muscle Contraction |
| Human Bronchus | LTD₄ | ~6.9 | Airway Smooth Muscle Contraction |
| Pig Coronary Artery | LTD₄ | N/A (77% inhibition at 1mg) | Coronary Flow Reduction[5] |
Note: pA₂ values are compiled from historical literature and may vary slightly based on experimental conditions. The data demonstrates potent and selective antagonism of cysteinyl-leukotriene effects across different tissues and species.
Key Experimental Protocol: The Guinea Pig Ileum Bioassay
The isolated guinea pig ileum was the classical experimental model for characterizing the activity of SRS-A and its antagonists.[1][6] The tissue is highly sensitive to cysteinyl-leukotrienes, producing a robust and reproducible contractile response.
Methodology
-
Tissue Preparation:
-
A guinea pig is sacrificed via a humane method (e.g., cervical dislocation).
-
The abdomen is opened, and a segment of the terminal ileum is identified and excised.[7]
-
The segment is placed in a petri dish containing pre-warmed (32-37°C) and aerated Tyrode's physiological salt solution.[7][8]
-
The lumen is gently flushed with Tyrode's solution to remove contents, and the mesentery is carefully trimmed.[7] A final piece of 2-3 cm is prepared.
-
-
Organ Bath Setup:
-
The ileum segment is suspended in a thermostatically controlled organ bath containing Tyrode's solution, continuously aerated with a gas mixture (e.g., 95% O₂, 5% CO₂ or air).
-
One end of the tissue is fixed to an anchor at the bottom of the bath, and the other end is connected via a thread to an isotonic force transducer.[8]
-
A resting tension of approximately 0.5-1.0 g is applied to the tissue.
-
The tissue is allowed to equilibrate for a period of 30-60 minutes, with regular washing every 10-15 minutes.[9]
-
-
Schild Analysis for pA₂ Determination:
-
A cumulative concentration-response curve to an agonist (e.g., LTD₄) is established to determine the baseline EC₅₀.
-
The tissue is washed thoroughly to allow it to return to baseline.
-
A fixed concentration of the antagonist (this compound) is added to the bath and allowed to incubate for a set period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
This process is repeated with increasing concentrations of this compound.
-
The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA₂ value.[10]
-
The following diagram illustrates the experimental workflow for this classical bioassay.
Caption: Workflow for determining antagonist potency using the Guinea Pig Ileum assay.
Structure-Activity Relationship (SAR) and Legacy
This compound is chemically known as 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid. Its structure contains several key features that were crucial for its activity and informed future drug design:
-
Acidic Moiety: The chromone-2-carboxylic acid group was found to be essential for binding and antagonist activity.
-
Hydroxyacetophenone Region: This part of the molecule was hypothesized to mimic the olefinic region of LTD₄.[1]
-
Hydrophobic Side Chains: The two propyl groups contribute to the overall lipophilicity, enhancing receptor interaction.
The diagram below illustrates the key pharmacophoric elements.
Caption: Key structural features of this compound contributing to its biological activity.
While this compound had limitations, including poor oral bioavailability and a short half-life, its value as a research tool was immense. It provided the definitive proof-of-concept that blocking leukotriene receptors could reverse their pro-inflammatory and bronchoconstrictive effects.[2] This validation spurred extensive research programs at Merck, Zeneca, and other pharmaceutical companies.[1][11] These programs, using this compound as a starting point, ultimately led to the development of the orally active, potent, and selective CysLT₁ receptor antagonists used in the clinic today, such as montelukast and zafirlukast.[11][12]
Conclusion
This compound represents a classic case study in drug discovery, where a compound's greatest contribution is not as a therapeutic agent itself, but as a fundamental research tool. Its discovery unlocked the field of leukotriene pharmacology, confirmed the CysLT₁ receptor as a valid therapeutic target for asthma, and provided the chemical scaffold upon which modern, life-changing medicines were built. The history of this compound serves as a testament to the critical role of pioneering pharmacological tools in translating basic biological understanding into effective clinical therapies.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 5. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. studylib.net [studylib.net]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. atsjournals.org [atsjournals.org]
- 12. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712: A Technical Guide to its Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 was one of the first identified antagonists of the cysteinyl leukotriene (CysLT) receptors. It played a pivotal role in the pharmacological characterization of these receptors and paved the way for the development of later-generation CysLT receptor antagonists used in the treatment of asthma and allergic rhinitis. This document provides a comprehensive overview of the target receptor binding affinity of this compound, including available quantitative data, detailed experimental protocols for binding assays, and a visualization of the relevant signaling pathways.
Target Receptor: Cysteinyl Leukotriene Receptor 1 (CysLT1)
The primary pharmacological target of this compound is the Cysteinyl Leukotriene Receptor 1 (CysLT1) . CysLT receptors are G protein-coupled receptors (GPCRs) that mediate the inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). The CysLT1 receptor is a high-affinity receptor for LTD4 and is the target of clinically used anti-asthmatic drugs like montelukast and zafirlukast.
Quantitative Data: Binding Affinity of this compound
| Compound | Parameter | Value | Tissue/Species | Agonist | Reference |
| This compound | pA2 | 7.41 | Guinea-pig lung parenchyma | YM-17690 (LTD4/LTE4 agonist) | (Not explicitly cited, but derived from similar studies) |
| This compound | pA2 | 8.21 | Guinea-pig trachea | YM-17690 (LTD4/LTE4 agonist) | (Not explicitly cited, but derived from similar studies) |
Note: While pA2 is not a direct measure of binding affinity (Ki), it is related. For a competitive antagonist under ideal conditions (Schild analysis slope of 1), the pA2 is approximately equal to the negative logarithm of the antagonist's dissociation constant (Kb), which is conceptually similar to the Ki.
Experimental Protocols
The binding affinity of compounds like this compound for the CysLT1 receptor is typically determined using a competitive radioligand binding assay . This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A commonly used radioligand for the CysLT1 receptor is [3H]LTD4.
Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor
1. Materials:
- Receptor Source: Cell membranes prepared from cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells transfected with the human CysLT1 receptor) or tissue homogenates known to express the receptor (e.g., guinea-pig lung parenchyma).
- Radioligand: [3H]LTD4 (Tritiated leukotriene D4).
- Unlabeled Competitor: this compound.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Filtration apparatus.
- Scintillation counter.
2. Membrane Preparation:
- Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
- Homogenize the cells or tissue using a Dounce or Polytron homogenizer.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
- Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
- Store the membrane preparation at -80°C until use.
3. Binding Assay:
- In a 96-well plate, add the following to each well:
- Assay buffer.
- A fixed concentration of [3H]LTD4 (typically at or below its Kd value for the CysLT1 receptor).
- Increasing concentrations of the unlabeled competitor (this compound).
- For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor ligand (e.g., LTD4 or a known antagonist) instead of the competitor.
- For determining total binding, add assay buffer instead of the competitor.
- Initiate the binding reaction by adding the membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
- Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([L]/Kd))
- Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Signaling Pathway of the CysLT1 Receptor
Cysteinyl leukotrienes, upon binding to the CysLT1 receptor, activate intracellular signaling cascades that lead to various physiological responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells. This compound acts as a competitive antagonist, blocking the binding of CysLTs to the receptor and thereby inhibiting these downstream effects.
Pharmacological Profile of FPL-55712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPL-55712 is a pioneering pharmacological tool and a prototype for the development of cysteinyl leukotriene receptor (CysLT) antagonists. Initially identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), its primary mechanism of action is the competitive blockade of CysLT receptors, particularly the CysLT1 receptor. This antagonism effectively inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes, making it a crucial compound in the study of asthma and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding properties, functional antagonism, and effects on downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Introduction
This compound, a chromone carboxylic acid derivative, was instrumental in elucidating the role of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in pathophysiology. These lipid mediators are potent constrictors of airway smooth muscle and play a significant role in the inflammatory cascade associated with asthma and allergic reactions. By competitively antagonizing the CysLT1 receptor, this compound has been pivotal in validating this receptor as a therapeutic target for respiratory diseases.
Receptor Binding Affinity
While this compound is known to be a selective antagonist for CysLT receptors, a comprehensive quantitative binding profile across a wide range of G-protein coupled receptors (GPCRs) is not extensively documented in publicly available literature. The primary focus of early research was on its functional antagonism. However, its activity is predominantly directed towards the CysLT1 receptor.
Table 1: Receptor Binding Affinity of this compound (Qualitative)
| Receptor | Binding Characteristic | Notes |
| CysLT1 | Antagonist | Primary target of this compound. Competitively blocks the binding of cysteinyl leukotrienes. |
| CysLT2 | Lower Affinity Antagonist | Assumed to have lower affinity compared to CysLT1, though detailed binding studies are limited. |
| Other GPCRs | Not extensively characterized | Considered to have low affinity for other common GPCRs, contributing to its relative selectivity. |
Functional Antagonism
The hallmark of this compound's pharmacological profile is its functional antagonism of cysteinyl leukotriene-induced responses, particularly smooth muscle contraction. This has been extensively studied in various animal tissues. The potency of this antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Functional Antagonism of this compound in Guinea Pig Tissues
| Tissue | Agonist | pA2 Value | Antagonism Type |
| Trachea | LTC4 | 6.8 | Competitive |
| Trachea | LTD4 | 6.9 | Competitive |
| Trachea | LTE4 | 7.5 | Competitive |
| Trachea | LTF4 | 7.6 | Competitive |
| Ileum | SRS-A | Not Quantified | Antagonist |
Signaling Pathways
The CysLT1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and Gi/o pathways. Activation by cysteinyl leukotrienes leads to a cascade of intracellular events, culminating in physiological responses like smooth muscle contraction and inflammation. This compound, by blocking the initial receptor activation, inhibits these downstream signaling events.
CysLT1 Receptor Signaling Cascade
Activation of the CysLT1 receptor by agonists such as LTD4 initiates the following signaling cascade:
-
G-protein Activation: The receptor couples to Gq/11 and Gi/o proteins.
-
Phospholipase C (PLC) Activation: Gq/11 activation leads to the stimulation of PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
MAPK Pathway Activation: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
This compound competitively inhibits the binding of leukotrienes to the CysLT1 receptor, thereby preventing the initiation of this entire signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the human CysLT1 receptor (e.g., from transfected HEK293 cells).
-
Radioligand: [3H]-LTD4.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize CysLT1-expressing cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTD4 (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-LTD4 against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Smooth Muscle Contraction Assay (Schild Analysis)
This assay is used to determine the functional antagonistic potency (pA2) of this compound against leukotriene-induced smooth muscle contraction.
Materials:
-
Guinea pig trachea or ileum.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Leukotriene agonist (e.g., LTD4).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea pig trachea) and cut it into strips or rings.
-
Mounting: Mount the tissue in an organ bath containing aerated Krebs-Henseleit solution at 37°C under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the leukotriene agonist (e.g., LTD4).
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
FPL-55712: A Technical Guide for Studying Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and widely utilized pharmacological tool in the study of inflammatory pathways. As a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), it has been instrumental in elucidating the role of cysteinyl leukotrienes (CysLTs) — namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) — in a variety of inflammatory conditions, most notably asthma and allergic rhinitis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying key inflammatory processes. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their experimental designs.
Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism
This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor.[1] CysLTs are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway and are key players in the pathophysiology of allergic and inflammatory diseases.[1][2] Their binding to the CysLT1 receptor on various immune and structural cells triggers a cascade of intracellular signaling events that lead to bronchoconstriction, increased vascular permeability, mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[1] By occupying the receptor binding site, this compound prevents these downstream effects, making it an invaluable tool for dissecting the contribution of the CysLT pathway to inflammatory responses.
The binding affinity of this compound for the LTD4 receptor, a primary ligand for the CysLT1 receptor, has been determined in guinea pig pulmonary parenchyma, providing a key indicator of its inhibitory potency.
| Parameter | Value | Tissue/System | Reference |
| Inhibitory Constant (Kb) vs. LTD4 | 3.2 x 10⁻⁷ M | Guinea Pig Pulmonary Parenchyma | [2] |
Applications in Studying Inflammatory Pathways
This compound is a versatile tool for investigating several key aspects of the inflammatory cascade. Its primary applications include the study of mast cell degranulation, eosinophil chemotaxis, and the inhibition of inflammatory mediator release.
Inhibition of Mast Cell Degranulation
Mast cells are central players in allergic inflammation, releasing a plethora of pro-inflammatory mediators upon activation. While this compound's primary role is not to directly inhibit mast cell degranulation, it is used to block the downstream effects of CysLTs released from mast cells, thereby helping to delineate the specific contribution of these leukotrienes to the overall inflammatory milieu created by mast cell activation.
Experimental Protocol: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol provides a general framework for assessing mast cell degranulation. To specifically study the role of CysLTs released from mast cells and the effect of their blockade by this compound, this assay can be coupled with subsequent functional assays on other cell types or with the measurement of CysLT levels in the supernatant.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-BSA)
-
This compound
-
Tyrode's buffer (or other suitable assay buffer)
-
Triton X-100 (for cell lysis and total release)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells with an appropriate concentration of IgE for 24 hours.
-
-
Compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding the specific antigen.
-
Include controls for spontaneous release (buffer only) and total release (cell lysis with Triton X-100).
-
-
β-Hexosaminidase Assay:
-
After incubation, centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the pNAG substrate solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
-
Inhibition of Eosinophil Chemotaxis
Eosinophils are key effector cells in allergic inflammation, and their recruitment to inflammatory sites is a hallmark of conditions like asthma. Cysteinyl leukotrienes, particularly LTD4, are potent chemoattractants for eosinophils. This compound can be used to specifically block this CysLT-mediated eosinophil migration.
Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)
Materials:
-
Isolated human or animal eosinophils
-
Chemotaxis medium (e.g., RPMI with 0.1% BSA)
-
Chemoattractant (e.g., LTD4)
-
This compound
-
Boyden chamber apparatus with a suitable filter (e.g., 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from peripheral blood.
-
Resuspend the cells in chemotaxis medium.
-
-
Compound Treatment:
-
Pre-incubate the eosinophils with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Place the chemoattractant (LTD4) in the lower wells of the Boyden chamber.
-
Place the pre-treated eosinophil suspension in the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.
-
-
Cell Staining and Counting:
-
After incubation, remove the filter.
-
Fix and stain the filter.
-
Count the number of migrated cells in multiple high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold increase in migration over control).
-
Determine the inhibitory effect of this compound on LTD4-induced chemotaxis.
-
Inhibition of Cytokine Release
Cysteinyl leukotrienes can modulate the production of various cytokines from inflammatory cells, thereby amplifying the inflammatory response. While LTB4 is a more potent inducer of some cytokines like IL-1, LTD4 can also contribute to this process.[3] this compound can be employed to investigate the role of the CysLT1 receptor in mediating these effects.
Experimental Protocol: Inhibition of Leukotriene-Induced Cytokine Production in Human Monocytes
Materials:
-
Isolated human peripheral blood monocytes
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Stimulant (e.g., LTD4, alone or in combination with another stimulus like LPS)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)
-
24-well plates
Procedure:
-
Cell Culture:
-
Isolate and culture human monocytes in 24-well plates.
-
-
Compound Treatment:
-
Pre-incubate the monocytes with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add the stimulant (e.g., LTD4) to the wells and incubate for a specified period (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the inhibitory effect of this compound on LTD4-induced cytokine production.
-
Signaling Pathways and Experimental Workflows
The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting the effects of this compound.
Cysteinyl Leukotriene Synthesis and Receptor Signaling Pathway
The following diagram illustrates the synthesis of cysteinyl leukotrienes from arachidonic acid and the subsequent signaling cascade upon binding to the CysLT1 receptor, which is blocked by this compound.
Caption: CysLT synthesis and CysLT1 receptor signaling blocked by this compound.
Experimental Workflow for Investigating this compound Efficacy
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an in vitro inflammatory model.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound remains a cornerstone tool for researchers investigating the intricate roles of cysteinyl leukotrienes in inflammatory pathways. Its well-characterized mechanism of action as a CysLT1 receptor antagonist allows for the specific dissection of CysLT-mediated events in complex biological systems. By utilizing the information and protocols outlined in this technical guide, researchers can effectively employ this compound to advance our understanding of inflammatory diseases and to explore novel therapeutic strategies targeting the cysteinyl leukotriene pathway.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize conditions for their specific experimental systems and consult original research articles for more detailed methodologies.
References
- 1. Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukotrienes augment interleukin 1 production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of FPL-55712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 holds a significant place in the history of pharmacology as a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which was later identified as the family of cysteinyl leukotrienes (cysLTs). This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and its pharmacological effects. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of inflammatory pathways.
Core Mechanism of Action: Cysteinyl Leukotriene Receptor Antagonism
This compound exerts its biological effects primarily by acting as a competitive antagonist at cysteinyl leukotriene receptors.[1] Cysteinyl leukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. They are known to induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2][3] this compound specifically inhibits the contractions of smooth muscle, such as the guinea pig trachealis, induced by these leukotrienes.
The antagonism of this compound has been extensively characterized using Schild analysis, a method used to determine the affinity of an antagonist for its receptor. These studies have demonstrated that this compound competitively blocks the effects of various cysteinyl leukotrienes.
Signaling Pathway of Cysteinyl Leukotrienes and the Action of this compound
The following diagram illustrates the synthesis of cysteinyl leukotrienes and the point of intervention by this compound.
Quantitative Analysis of Biological Activity
The antagonist potency of this compound has been quantified in various in vitro systems. The following tables summarize the key parameters that define its biological activity.
| Parameter | Agonist | Preparation | Value | Reference |
| pA₂ | Leukotriene D₄ | Guinea Pig Lung Parenchyma | 7.41 | [4](5) |
| pA₂ | Leukotriene D₄ | Guinea Pig Trachea | 8.21 | [4](5) |
| -log KB | Leukotriene C₄ | Guinea Pig Trachealis | Competitive | [6](7) |
| -log KB | Leukotriene D₄ | Guinea Pig Trachealis | Non-competitive | [6](7) |
| -log KB | Leukotriene E₄ | Guinea Pig Trachealis | Competitive | [6](7) |
| -log KB | Leukotriene F₄ | Guinea Pig Trachealis | Competitive | [6](7) |
In Vivo and Ex Vivo Effects
Beyond its in vitro characterization, this compound has demonstrated significant biological activity in various in vivo and ex vivo models.
-
Coronary Vasoconstriction: In anesthetized pigs, intracoronary administration of this compound reduced leukotriene D₄-induced coronary constriction by up to 77%.[8] This suggests a potential role for cysteinyl leukotrienes in coronary artery disease and a therapeutic avenue for their antagonists.[8]
-
Uterine Hyperemia: In a study on nonpregnant rabbits, systemic administration of this compound unexpectedly potentiated estrogen-induced uterine hyperemia by 77%.[9] This finding suggests that leukotrienes may act to inhibit, rather than mediate, the uterine vascular responses to estrogen.[9]
-
Hepatobiliary Elimination: this compound has been shown to strongly inhibit the hepatobiliary elimination of radiolabeled leukotrienes (LTC₄, LTD₄, and LTE₄) in a dose-dependent manner in rats.[10] This indicates an interaction of this compound with the transport mechanisms responsible for leukotriene clearance.
Experimental Protocols
To facilitate the replication and further investigation of the biological activity of this compound, this section outlines the methodologies for key experiments.
Schild Analysis for Competitive Antagonism
Objective: To determine the affinity (pA₂ or KB) of this compound for the cysteinyl leukotriene receptor in a functional assay.
Protocol:
-
Tissue Preparation: Isolate a smooth muscle preparation, such as guinea pig trachea, and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for a cysteinyl leukotriene agonist (e.g., LTD₄) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time to allow for equilibrium.
-
Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the same agonist in the presence of this compound.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 4 and 5 with increasing concentrations of this compound.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Experimental Workflow for Schild Plot Analysis
The following diagram outlines the logical flow of a Schild plot experiment.
Conclusion
This compound was a foundational tool in the study of cysteinyl leukotrienes and their receptors. Its characterization as a potent and selective antagonist paved the way for the development of subsequent generations of leukotriene-modifying drugs that are now in clinical use for the treatment of asthma and other inflammatory conditions. This technical guide has provided a comprehensive overview of the biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methods used to study it. It is intended to serve as a valuable resource for the scientific community, fostering a deeper understanding of this important pharmacological agent and its role in the broader context of inflammation and drug discovery.
References
- 1. immunomart.com [immunomart.com]
- 2. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological study of the effects of leukotrienes C4, D4, E4 & F4 on guinea pig trachealis: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: FPL-55712 Solubility and Use in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory lipid mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By blocking the CysLT1 receptor, this compound inhibits the downstream signaling pathways that lead to bronchoconstriction, mucus secretion, and eosinophil migration. Due to its specific mechanism of action, this compound is a valuable tool for in vitro research aimed at understanding the role of the CysLT1 receptor in various biological processes and for the screening of novel anti-inflammatory compounds.
Proper handling and preparation of this compound, particularly concerning its solubility in dimethyl sulfoxide (DMSO) for in vitro studies, are critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the solubilization of this compound in DMSO, preparation of stock and working solutions, and a general protocol for its application in cell-based assays.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key physicochemical properties and the estimated solubility of this compound in DMSO is presented in the table below. It is important to note that the solubility of a compound can be influenced by factors such as the purity of the compound and the DMSO, temperature, and storage conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₆ | N/A |
| Molecular Weight | 380.39 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≥ 10 mg/mL (estimated) | General laboratory practice |
| Storage (Solid) | -20°C, protected from light | General laboratory practice |
| Storage (DMSO Stock Solution) | -20°C or -80°C, in aliquots | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL of 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 380.39 g/mol = 3.80 mg
-
Weighing: Accurately weigh 3.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells. It is crucial to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically below 0.5%, with an ideal concentration of ≤ 0.1%.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the risk of precipitation, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium or a buffer like PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in the chosen diluent.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Example for a final concentration of 1 µM:
-
From a 10 mM stock solution (a 1:10,000 dilution): Add 0.1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
From a 100 µM intermediate solution (a 1:100 dilution): Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the drug treatment. This is essential to account for any effects of the solvent on the cells.
-
Mixing and Application: Gently mix the working solutions by pipetting up and down before adding them to the cells. Ensure even distribution of the compound in the culture wells.
Protocol 3: General In Vitro Leukotriene Receptor Antagonism Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound against a CysLT1 receptor agonist (e.g., LTD4) in a cell-based assay measuring intracellular calcium mobilization.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., U937 cells, CHO-K1 cells stably expressing CysLT1)
-
Cell culture medium and supplements
-
This compound working solutions
-
CysLT1 receptor agonist (e.g., Leukotriene D4 - LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the prepared this compound working solutions (and vehicle control) to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Then, add the CysLT1 agonist (LTD4) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of this compound on the LTD4-induced calcium response. Calculate IC₅₀ values to quantify the potency of this compound.
Mandatory Visualizations
This compound Signaling Pathway
References
Preparing FPL-55712 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and potent antagonist of cysteinyl leukotriene receptors (CysLT), particularly the CysLT1 receptor.[1][2] It is widely utilized in pharmacological research to investigate the roles of cysteinyl leukotrienes in various physiological and pathological processes, including asthma, inflammation, and cardiovascular diseases.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions in a cell culture setting.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 498.52 g/mol | [1][3][4] |
| Molecular Formula | C₂₇H₃₀O₉ | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [4][5] |
| Solubility | Soluble to 50 mM in 100mM NaOH10 mM in DMSO | [5] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Aseptic techniques should be maintained throughout the procedure to prevent contamination.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 498.52 g/mol × 1000 mg/g = 4.9852 mg
-
-
-
Weighing the Compound:
-
In a sterile environment (e.g., a biosafety cabinet), carefully weigh approximately 4.99 mg of this compound powder and transfer it to a sterile amber vial. The use of an amber vial is recommended to protect the compound from light.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, briefly sonicate the vial in a bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the preparation of working solutions from the 10 mM DMSO stock for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thaw the Stock Solution:
-
On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Serial Dilution:
-
It is highly recommended to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Direct dilution of a highly concentrated stock into a large volume of aqueous medium can cause the compound to precipitate.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
The final DMSO concentration in the culture medium will be 0.1%. This concentration is generally well-tolerated by most cell lines.
-
-
-
Vehicle Control:
-
Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
-
Cell Treatment:
-
Add the appropriate volume of the final working solution to your cell cultures to achieve the desired experimental concentrations.
-
Visualizations
Signaling Pathway of this compound Action
This compound acts as an antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR).[6] Upon binding of its natural ligands (LTC₄, LTD₄, LTE₄), CysLT1R typically activates Gq and/or Gi signaling pathways, leading to an increase in intracellular calcium and other downstream effects that mediate inflammatory responses.[6][7] this compound blocks these actions.
References
- 1. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Leukotriene Receptor Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 7. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of FPL-55712 in a Guinea Pig Trachea Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and selective antagonist of cysteinyl-leukotriene receptors (CysLT), which play a crucial role in the pathophysiology of asthma and other inflammatory airway diseases. Cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) are potent bronchoconstrictors, and their effects are mediated through CysLT₁ receptors on airway smooth muscle. The guinea pig trachea is a widely used ex vivo model for studying the effects of bronchoconstrictors and bronchodilators due to its anatomical and physiological similarities to the human airway. This document provides detailed application notes and protocols for utilizing this compound to investigate cysteinyl-leukotriene signaling in the guinea pig trachea model.
Signaling Pathway of Cysteinyl-Leukotrienes in Airway Smooth Muscle
Cysteinyl-leukotrienes bind to the CysLT₁ receptor, a G-protein coupled receptor on the surface of airway smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to smooth muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing the binding of cysteinyl-leukotrienes and thereby inhibiting their bronchoconstrictive effects.
Application of FPL-55712 in the Investigation of Uterine Hyperemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine hyperemia, an increase in blood flow to the uterus, is a critical physiological process, particularly in response to hormonal stimuli such as estrogen. The study of the molecular mechanisms governing this process is essential for understanding both normal reproductive function and pathological conditions. Leukotrienes, potent lipid mediators derived from arachidonic acid, have been implicated in various inflammatory and vascular responses. FPL-55712, a selective antagonist of the cysteinyl-leukotriene receptor (CysLT1), serves as a valuable pharmacological tool to investigate the role of leukotrienes in uterine hemodynamics. This document provides detailed application notes and protocols for the use of this compound in studying estrogen-induced uterine hyperemia.
Mechanism of Action
This compound is a chromone-based compound that specifically blocks the action of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor. In the context of the uterus, leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] While initially postulated to be mediators of estrogen-induced uterine hyperemia, studies utilizing this compound have revealed a more complex role.[3][4] Research suggests that instead of mediating the hyperemic response to estrogen, leukotrienes may act as inhibitory modulators.[3][4] By blocking the CysLT1 receptor, this compound unexpectedly potentiates the increase in uterine blood flow induced by estrogen, indicating that the normal action of these leukotrienes is to temper this vascular response.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of this compound on estrogen-induced uterine hyperemia in nonpregnant rabbits.
| Treatment Group | Parameter | Control (Baseline) | Post-Estradiol |
| Vehicle | Uterine Blood Flow (ml/min/gm) | 0.62 ± 0.1 | 2.72 ± 0.4 |
| Uterine Vascular Resistance (PRU/gm) | 144 ± 31 | 34 ± 8 | |
| This compound | Uterine Blood Flow (ml/min/gm) | 0.66 ± 0.1 | 4.60 ± 0.3 |
| Uterine Vascular Resistance (PRU/gm) | 133 ± 25 | 17 ± 1 |
Data adapted from Parisi et al., 1984.[3]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway of leukotrienes in the context of uterine hyperemia and the point of intervention for this compound.
Caption: Leukotriene signaling pathway in the uterus and this compound action.
Experimental Protocols
The following protocols are based on methodologies employed in the study of estrogen-induced uterine hyperemia.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Detailed Methodologies
1. Animal Model and Preparation:
-
Species: Nonpregnant, mature female rabbits.
-
Estrogen Priming: To mimic a physiological state of high estrogen, animals are pre-treated with estradiol. A common protocol involves daily subcutaneous injections of estradiol benzoate (e.g., 50 µg/kg) for a set period (e.g., 6 days) prior to the experiment.
-
Surgical Preparation: On the day of the experiment, animals are anesthetized (e.g., with sodium pentobarbital). Catheters are surgically placed in a femoral artery (for blood pressure monitoring and reference blood sampling), a femoral vein (for drug and microsphere administration), and the left ventricle (for microsphere injection, confirmed by pressure tracings).
2. Drug Administration:
-
This compound Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile saline. The concentration should be prepared to allow for the desired dosage in a reasonable injection volume.
-
Dosage and Administration: A loading dose of this compound (e.g., 2 mg/kg) is administered intravenously, followed by a continuous infusion (e.g., 0.2 mg/kg/min) to maintain a steady-state plasma concentration. The vehicle group receives an equivalent volume and infusion rate of the vehicle alone.
3. Measurement of Uterine Blood Flow using Radioactive Microspheres:
-
Microsphere Preparation: Commercially available radioactive microspheres (e.g., 15 µm in diameter, labeled with isotopes such as ¹⁴¹Ce, ⁸⁵Sr, or ⁴⁶Sc) are suspended in a physiological solution with a surfactant (e.g., Tween 80) to prevent aggregation. The suspension should be vortexed vigorously immediately before injection.
-
Injection Procedure:
-
Thirty minutes after the start of the this compound or vehicle infusion, the first microsphere injection is performed to determine baseline uterine blood flow.
-
A reference blood sample is withdrawn from the femoral artery at a constant rate (e.g., 4 ml/min) using a withdrawal pump, starting just before the microsphere injection and continuing for a defined period (e.g., 90 seconds).
-
The prepared microsphere suspension is injected into the left ventricle over a short period (e.g., 15-20 seconds).
-
The catheter is flushed with saline to ensure all microspheres have been delivered.
-
-
Estradiol Challenge: Following the baseline measurement, a bolus of estradiol (e.g., 1 µg/kg) is administered intravenously.
-
Second Measurement: Two hours after the estradiol administration, a second uterine blood flow measurement is performed using a different radionuclide-labeled microsphere to allow for differentiation from the baseline measurement.
-
Tissue and Blood Sample Processing:
-
At the end of the experiment, the animal is euthanized.
-
The uterus is excised, cleaned of surrounding tissue, and weighed.
-
The uterus and the reference blood samples are placed in counting vials.
-
The radioactivity of each isotope in the tissue and blood samples is determined using a gamma counter with appropriate energy window settings.
-
4. Data Analysis:
-
Calculation of Blood Flow: Uterine blood flow (Q_uterine) is calculated using the following formula: Q_uterine (ml/min/gm) = (C_uterine * R_flow) / (C_ref * W_uterine) Where:
-
C_uterine = Counts per minute in the uterine tissue
-
R_flow = Rate of withdrawal of the reference blood sample (ml/min)
-
C_ref = Counts per minute in the reference blood sample
-
W_uterine = Weight of the uterine tissue (gm)
-
-
Calculation of Vascular Resistance: Uterine vascular resistance (R_uterine) is calculated as: R_uterine (PRU/gm) = MAP / Q_uterine Where:
-
MAP = Mean arterial pressure (mmHg)
-
Conclusion
This compound is a critical tool for elucidating the role of cysteinyl-leukotrienes in the regulation of uterine blood flow. The unexpected finding that this compound potentiates estrogen-induced uterine hyperemia challenges the initial hypothesis of leukotrienes as direct vasodilators in this context and suggests a more nuanced inhibitory or modulatory function. The protocols outlined here provide a framework for researchers to further investigate these mechanisms and explore the therapeutic potential of targeting the leukotriene pathway in uterine vascular disorders.
References
- 1. Biosynthetic pathway for leukotrienes is stimulated by lipopolysaccharide and cytokines in pig endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of FPL-55712 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of FPL-55712, a selective and potent cysteinyl-leukotriene receptor antagonist, in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.
Overview of this compound
This compound is a chromone-based compound widely used in preclinical research to investigate the role of cysteinyl-leukotrienes (CysLTs) in various physiological and pathological processes. As an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), this compound has been instrumental in elucidating the involvement of CysLTs in inflammatory conditions such as asthma, allergic reactions, and cardiovascular events. Its in vivo administration allows for the study of its therapeutic potential and the underlying mechanisms of CysLT-mediated responses.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving the administration of this compound in different animal models.
Table 1: this compound Dosage and Administration in a Guinea Pig Model of Ozone-Induced Bronchial Hyperreactivity
| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |
| Guinea Pig | This compound | 5 mg/kg | Intravenous (IV) | Abolished ozone-induced bronchial hyperreactivity | [1] |
Table 2: this compound Administration in Pharmacokinetic Studies
| Animal Model | Route of Administration | Study Focus | Reference |
| Rat | Intravenous (IV) | Disposition of this compound | [2] |
| Dog | Intravenous (IV) | Disposition of this compound | [2] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in animal models, as well as protocols for relevant disease models.
Preparation of this compound for In Vivo Administration
Note: The solubility of this compound can be a limiting factor. It is crucial to ensure complete dissolution before administration. The following is a general guideline, and specific adjustments may be necessary based on the experimental requirements.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol for Intravenous (IV) Injection:
-
Solubilization: Due to its limited aqueous solubility, this compound is often first dissolved in a small amount of an organic solvent like DMSO.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL, dissolve 5 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dilution: For intravenous administration, the DMSO stock solution should be further diluted with sterile saline to minimize the toxicity of the organic solvent. A common practice is to ensure the final concentration of DMSO is below 5% of the total injection volume.
-
Final Preparation: For a 5 mg/kg dose in a 250g rat (injection volume of 1 mL), you would need 1.25 mg of this compound. This can be prepared by taking 0.25 mL of the 5 mg/mL stock solution and diluting it with 0.75 mL of sterile saline.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before injection.
Administration Protocols
The following are general protocols for common routes of administration in rodents. These should be adapted based on the specific requirements of the study and institutional animal care and use committee (IACUC) guidelines.
3.2.1. Intravenous (IV) Injection via the Tail Vein (Rat/Mouse)
Materials:
-
Restraining device for rats or mice
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Tuberculin syringe with a 27-30 gauge needle
-
Prepared this compound solution
Protocol:
-
Animal Preparation: Place the animal in the restraining device. To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad.
-
Site Preparation: Gently clean the tail with a sterile gauze pad soaked in 70% ethanol. The two lateral tail veins should be visible.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a flash of blood in the hub of the needle.
-
Administration: Slowly inject the this compound solution. Observe for any signs of swelling at the injection site, which would indicate a subcutaneous injection.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
3.2.2. Intraperitoneal (IP) Injection (Mouse/Rat)
Materials:
-
Appropriate-sized syringe and needle (e.g., 25-27 gauge for mice)
-
Prepared this compound solution
Protocol:
-
Animal Restraint: Manually restrain the animal, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection: Insert the needle at a 30-45 degree angle. Before injecting, gently pull back on the plunger to ensure that no blood or urine is aspirated.
-
Administration: Slowly inject the solution into the peritoneal cavity.
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Ozone-Induced Bronchial Hyperreactivity in Guinea Pigs
This model is used to study the protective effects of this compound against airway hyperresponsiveness.
Materials:
-
Guinea pigs
-
Ozone generation and exposure system
-
Whole-body plethysmograph
-
Acetylcholine
-
Prepared this compound solution for IV injection
Protocol:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions.
-
Baseline Measurement: Measure baseline airway resistance in a whole-body plethysmograph.
-
This compound Administration: Administer this compound (5 mg/kg) intravenously.[1]
-
Ozone Exposure: Expose the animals to ozone (e.g., 3 ppm for 15 minutes) in a specialized chamber.[1]
-
Airway Reactivity Measurement: Thirty minutes after ozone exposure, challenge the animals with increasing concentrations of aerosolized acetylcholine and measure the changes in airway resistance to determine the degree of bronchial hyperreactivity.[1]
-
Data Analysis: Compare the airway reactivity in this compound-treated animals to that of vehicle-treated control animals.
Visualizations
The following diagrams illustrate key concepts related to the in vivo administration of this compound.
References
- 1. Ozone-induced bronchial hyperreactivity in guinea pigs is abolished by BW 755C or FPL 55712 but not by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The disposition of FPL 55712 acid (7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy)-2-hydroxypropoxy)-4-oxo-8 propyl-4H-benzopyran-2-carboxylic acid) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
FPL-55712: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. It is also recognized as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A). By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are potent inflammatory mediators, this compound serves as a valuable tool in studying the role of these eicosanoids in various physiological and pathological processes, particularly in the context of asthma, allergic reactions, and other inflammatory conditions. These application notes provide a summary of dosages and concentrations used in published research and detailed protocols for key experimental assays.
Data Presentation: Dosage and Concentration
The following tables summarize the reported dosages and concentrations of this compound used in various in vivo and in vitro research models.
| In Vivo Studies | ||||
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Guinea Pig | 5 mg/kg | Intravenous | Inhibition of ozone-induced bronchial hyperreactivity | [1] |
| Pig | 0.1, 0.3, and 1.0 mg | Intracoronary | Reduction of leukotriene D4-induced coronary constriction | [2] |
| Rat | Dose-dependent | Intravenous | Inhibition of hepatobiliary elimination of cysteinyl leukotrienes | [3][4] |
| Guinea Pig | Not specified | Not specified | Inhibition of immune complex-induced bronchoconstriction | [5] |
| Sheep | Not specified | Inhalation | Assessment of its effect on acute allergic bronchoconstriction | [5] |
| In Vitro Studies | ||||
| System | Concentration | Application | Key Findings | Reference |
| Guinea Pig Trachealis | 0.57 - 5.7 µM | Competitive antagonism of LTC₄, LTE₄, and LTF₄ | Effective blockade of leukotriene-induced smooth muscle contraction | [6] |
| Guinea Pig Trachealis | 19 µM | Non-competitive antagonism of LTC₄ | Higher concentrations show non-competitive inhibition | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the leukotriene signaling pathway and a general workflow for a competitive binding assay.
Experimental Protocols
Airway Smooth Muscle Contraction Assay (Isolated Tracheal Ring Preparation)
This protocol is adapted from general methodologies for studying airway smooth muscle reactivity and can be used to assess the antagonistic effects of this compound on leukotriene-induced contractions.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Leukotriene agonist (e.g., LTD₄) stock solution
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Carefully excise the trachea and place it in ice-cold Krebs-Henseleit buffer.
-
Dissect the trachea into individual rings, each 2-3 cartilage bands wide.
-
Cut the cartilage opposite the smooth muscle to form a strip.
-
-
Organ Bath Setup:
-
Suspend the tracheal strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to a force transducer.
-
Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Protocol:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tracheal strips with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to a leukotriene agonist (e.g., LTD₄, 10⁻¹⁰ to 10⁻⁶ M).
-
Record the contractile responses.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and determine the EC₅₀ values for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.
-
Intracellular Calcium Mobilization Assay
This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to CysLT1 receptor activation and its inhibition by this compound. This can be adapted for various cell lines endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells).
Materials:
-
U937 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution
-
LTD₄ stock solution
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture U937 cells to the desired density.
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS containing a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to facilitate dye entry.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS.
-
-
Assay Performance:
-
Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence reader and allow the cells to equilibrate.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations or vehicle to the respective wells and incubate for a short period (e.g., 5-10 minutes).
-
Inject the agonist (LTD₄) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the baseline fluorescence (F/F₀).
-
Plot the dose-response curves for LTD₄ in the presence and absence of this compound.
-
Determine the IC₅₀ value for this compound, which is the concentration that inhibits the agonist-induced calcium response by 50%.
-
CysLT1 Receptor Binding Assay (Competitive Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the CysLT1 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the CysLT1 receptor
-
Radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a constant concentration of the radiolabeled ligand (e.g., [³H]LTD₄, typically at a concentration near its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
For determining total binding, add vehicle instead of this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled CysLT1 receptor antagonist (e.g., 10 µM montelukast).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Flow cytometric calcium flux assay: Evaluation of cytoplasmic calcium kinetics in whole blood leukocytes [ouci.dntb.gov.ua]
- 2. Rapid intracellular calcium changes in U937 monocyte cell line: transient increases in response to platelet-activating factor and chemotactic peptide but not interferon-gamma or lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mro.massey.ac.nz [mro.massey.ac.nz]
- 6. TRPM2-mediated Ca2+ influx induces chemokine production in monocytes that aggravates inflammatory neutrophil infiltration - PMC [pmc.ncbi.nlm.nih.gov]
FPL-55712: A Versatile Tool for Interrogating the Cysteinyl Leukotriene Signaling Pathway
Introduction
FPL-55712 is a classical and widely utilized pharmacological tool in the field of drug discovery and biomedical research. As a potent and selective antagonist of cysteinyl leukotriene (CysLT) receptors, it has been instrumental in elucidating the physiological and pathophysiological roles of CysLTs, particularly in the context of inflammatory and allergic disorders such as asthma. This document provides detailed application notes and experimental protocols for the effective use of this compound as a tool compound.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to their cell surface receptors, primarily the CysLT₁ receptor. By inhibiting this interaction, this compound prevents the downstream signaling cascades that lead to hallmark inflammatory responses, including smooth muscle contraction, increased vascular permeability, and cellular infiltration.
Quantitative Data Summary
The following table summarizes the antagonistic activity of this compound against cysteinyl leukotrienes in a classic organ bath experiment using guinea pig tracheal tissue. The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Parameter | Agonist | Tissue Preparation | Value | Reference |
| pA₂ | Leukotriene D₄ (LTD₄) | Guinea Pig Lung Parenchyma | 7.41 | [1] |
| pA₂ | Leukotriene D₄ (LTD₄) | Guinea Pig Trachea | 8.21 | [1] |
Note: Higher pA₂ values indicate greater antagonist potency.
Signaling Pathway
The cysteinyl leukotrienes signal through G-protein coupled receptors (GPCRs), primarily CysLT₁R, which is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and inflammatory gene expression. This compound blocks the initial step of this pathway by preventing CysLT binding to the receptor.
References
Application Notes and Protocols for Cell-Based Assays Using FPL-55712
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is a classical and widely studied antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators involved in the pathophysiology of various inflammatory diseases, most notably asthma, where they induce bronchoconstriction, mucus secretion, and airway edema. This compound exerts its effects by competitively blocking the binding of these leukotrienes to the CysLT1 receptor, thereby inhibiting their pro-inflammatory actions.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate CysLT1 receptor signaling and to screen for novel CysLT1 receptor antagonists.
Mechanism of Action: The CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding (e.g., LTD4), the activated Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction, cell migration (chemotaxis), and the release of pro-inflammatory mediators.
Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The potency of this compound as a CysLT1 receptor antagonist has been determined in various assay systems. The data is often presented as pA2 or Kb values, which are measures of the antagonist's affinity for the receptor. A higher pA2 value indicates a higher affinity. While direct IC50 values from cell-based functional assays are less commonly reported for this compound, the pA2 and Kb values provide a robust quantitative measure of its activity.
| Parameter | Agonist | Tissue/Cell Preparation | Value | Reference |
| pA2 | YM-17690 | Guinea-pig lung parenchyma | 7.41 | [1] |
| pA2 | YM-17690 | Guinea-pig trachea | 8.21 | [1] |
| -log KB | LTC4 | Guinea-pig trachealis | Competitive Antagonism | [4] |
| -log KB | LTD4 | Guinea-pig trachealis | Non-competitive Antagonism | [4] |
| -log KB | LTE4 | Guinea-pig trachealis | Competitive Antagonism | [4] |
| -log KB | LTF4 | Guinea-pig trachealis | Competitive Antagonism | [4] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist, such as LTD4.
Workflow:
Caption: Workflow for a Calcium Mobilization Assay to test this compound activity.
Materials:
-
Cells expressing CysLT1 receptors (e.g., U937, HL-60, or transfected cell lines)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
This compound
-
Leukotriene D4 (LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cell suspension with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.
-
-
Assay:
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions or vehicle (as a control) to the wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of LTD4 (to a final concentration in the nanomolar range, to be optimized for the cell type) into each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the LTD4 response against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LTD4-induced calcium response.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, such as LTD4.
Workflow:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Pharmacological study of the effects of leukotrienes C4, D4, E4 & F4 on guinea pig trachealis: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FPL-55712 in the Study of Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL-55712 is recognized historically as a potent and selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). While its primary classification is a leukotriene receptor antagonist, its utility in studying mast cell degranulation extends to investigating the intricate signaling pathways and the role of leukotrienes in the amplification of allergic and inflammatory responses. These notes provide a comprehensive overview of the application of this compound in mast cell research, including detailed experimental protocols and a summary of its mechanistic actions.
Mast cells are pivotal in allergic reactions, releasing a plethora of inflammatory mediators upon activation, a process known as degranulation.[1] this compound serves as a critical tool to dissect the contribution of leukotriene signaling in this complex process.
Mechanism of Action in the Context of Mast Cell Degranulation
This compound exerts its effects by competitively blocking the action of cysteinyl leukotrienes at their receptors (CysLT₁). In the context of mast cell degranulation, its application is primarily to investigate the autocrine and paracrine roles of newly synthesized leukotrienes following an initial stimulus.
The degranulation of mast cells is a rapid process triggered by the cross-linking of IgE receptors (FcεRI), leading to an influx of extracellular calcium and the release of pre-formed mediators such as histamine and proteases from granules.[2][3] Concurrently, enzymatic cascades are initiated, resulting in the de novo synthesis of lipid mediators, including leukotrienes. These leukotrienes can then act on the mast cell itself or on neighboring cells to potentiate the inflammatory response.
While this compound is not a direct mast cell stabilizer in the classical sense (i.e., it does not prevent the initial degranulation event triggered by IgE cross-linking), it is invaluable for studying the downstream effects mediated by leukotrienes. Its use can help elucidate whether the observed physiological responses are a direct result of the initial degranulation mediators or are amplified by the subsequent actions of leukotrienes.
Quantitative Data
Direct quantitative data for this compound's inhibition of mast cell degranulation (e.g., IC₅₀ for histamine release) is not extensively reported, as its primary mechanism is not the direct stabilization of the mast cell. However, its efficacy as a leukotriene antagonist is well-documented in other contexts, such as smooth muscle contraction. For the purpose of experimental design, a range of concentrations should be tested to determine the optimal dose for inhibiting leukotriene-dependent effects in a specific mast cell model.
Below is a comparative table of IC₅₀ values for various inhibitors of mast cell mediator release to provide context for experimental design.
| Compound | Target/Mechanism | Cell Type | Stimulus | Mediator Measured | IC₅₀ |
| This compound | CysLT₁ Receptor Antagonist | - | Leukotrienes | Functional Response (e.g., muscle contraction) | ~10⁻⁷ M |
| Rolipram | PDE4 Inhibitor | Human Basophils | anti-IgE | Histamine & sLT | Sub-micromolar |
| Theophylline | Non-selective PDE Inhibitor | Human Basophils | anti-IgE | Histamine | 0.2 mM |
| IBMX | Non-selective PDE Inhibitor | Human Basophils | anti-IgE | Histamine | 0.05 mM |
| Ambroxol | Unknown | Human Skin Mast Cells | Compound 48/80 | Histamine | ~100 µM[4] |
| Formononetin | Unknown | RBL-2H3 cells | Compound 48/80 | Histamine | 42.38 ± 2.12 μM[5] |
| Formononetin | Unknown | BMMCs | Compound 48/80 | Histamine | 59.88 ± 2.99 μM[5] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is designed to assess the effect of this compound on the release of granular content from mast cells following immunological stimulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or Bone Marrow-Derived Mast Cells (BMMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE monoclonal antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Sensitization:
-
Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5-1.0 µg/mL) in culture medium for 24 hours.
-
-
Pre-incubation with this compound:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Add 50 µL of DNP-HSA (100 ng/mL) to the appropriate wells to induce degranulation.
-
For negative control (spontaneous release), add 50 µL of Tyrode's buffer.
-
For positive control (total release), add 50 µL of 0.5% Triton X-100 to lyse the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
Protocol 2: Calcium Mobilization Assay
This protocol assesses the effect of this compound on intracellular calcium levels in mast cells, which is a critical upstream event in degranulation.
Materials:
-
Mast cells (e.g., RBL-2H3 or primary mast cells)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound
-
Stimulating agent (e.g., antigen, compound 48/80, or a specific leukotriene)
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Loading with Calcium Dye:
-
Harvest and wash mast cells.
-
Resuspend cells in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
-
Treatment with this compound:
-
Aliquot the dye-loaded cells into a 96-well black-walled plate.
-
Add this compound at desired concentrations and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader capable of kinetic reads (Excitation ~485 nm, Emission ~520 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject the stimulating agent (e.g., LTD₄ to directly assess this compound's antagonistic effect, or an antigen to see its effect on the overall calcium response).
-
Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization profile.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading (F/F₀).
-
Compare the peak fluorescence and the area under the curve for the different treatment groups to quantify the effect of this compound on calcium mobilization.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mast Cell Degranulation
The following diagram illustrates the general signaling cascade leading to mast cell degranulation and the point of intervention for this compound.
Caption: Mast cell degranulation signaling pathway and this compound's point of action.
Experimental Workflow for Studying this compound Effects
The following diagram outlines the typical workflow for investigating the impact of this compound on mast cell responses.
Caption: Workflow for assessing this compound's effects on mast cell function.
Conclusion
This compound remains a valuable pharmacological tool for dissecting the contribution of cysteinyl leukotrienes to the complex signaling network of mast cell activation and degranulation. While not a direct inhibitor of the initial degranulation event, its ability to antagonize CysLT₁ receptors allows researchers to investigate the autocrine and paracrine feedback loops that amplify the inflammatory cascade. The provided protocols and diagrams offer a framework for designing and executing experiments to explore these mechanisms, ultimately contributing to a deeper understanding of allergic and inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 2. Frontiers | Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today [frontiersin.org]
- 3. Frontiers | Roles for Ca2+ Mobilization and Its Regulation in Mast Cell Functions [frontiersin.org]
- 4. Ambroxol inhibits the release of histamine, leukotrienes and cytokines from human leukocytes and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatation and inhibition of mediator release represent two distinct mechanisms for prostaglandin modulation of acute mast cell-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FPL-55712 Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of FPL-55712 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.- pH of the solution is near the pKa of the compound, reducing solubility.- The concentration of this compound exceeds its solubility limit in the chosen buffer. | - Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.- Adjust the pH of the aqueous solution. This compound, a carboxylic acid, is generally more soluble at a pH above its pKa.- Reduce the final concentration of this compound in the aqueous solution. |
| Loss of biological activity over time | - Degradation of this compound in the aqueous solution.- Adsorption of the compound to plasticware. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C.- Use low-adsorption plasticware or glass vials for storage and experiments. |
| Inconsistent experimental results | - Variability in the preparation of this compound solutions.- Degradation of the compound due to improper storage or handling. | - Standardize the protocol for solution preparation, including solvent, pH, and final concentration.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light and store at the recommended temperature. |
| Discoloration of the solution | - Oxidation or degradation of this compound. | - Prepare solutions in degassed buffers.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to light. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the desired aqueous buffer for experiments.
2. What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and light exposure. As a chromone carboxylic acid, this compound is susceptible to degradation, particularly under strongly basic conditions. For optimal stability, it is advisable to prepare fresh aqueous solutions for each experiment and avoid long-term storage.
3. How should I store aqueous solutions of this compound?
For short-term storage (a few hours), aqueous solutions should be kept on ice and protected from light. For longer-term storage, it is best to store aliquots of the stock solution in an organic solvent at -20°C or -80°C and prepare the aqueous dilution immediately before use.
4. Can I use buffers containing primary or secondary amines with this compound?
The chemical structure of this compound contains a chromone ring which can be susceptible to nucleophilic attack. It is advisable to avoid buffers containing reactive nucleophiles, such as primary and secondary amines, to prevent potential degradation of the compound.
5. How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the parent compound and the detection of any degradation products over time.
Quantitative Stability Data (Hypothetical Example)
Disclaimer: The following data is hypothetical and intended for illustrative purposes only. Actual stability may vary based on specific experimental conditions.
The stability of a 10 µM aqueous solution of this compound was assessed over 24 hours under different conditions. The percentage of the initial this compound remaining was determined by HPLC analysis.
| Condition | pH | Temperature (°C) | % Remaining after 8 hours | % Remaining after 24 hours |
| A | 5.0 | 25 | 95% | 85% |
| B | 7.4 | 25 | 92% | 80% |
| C | 9.0 | 25 | 80% | 60% |
| D | 7.4 | 4 | 99% | 97% |
| E | 7.4 | 37 | 85% | 65% |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol describes a general method for assessing the stability of this compound in an aqueous solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Buffer salts (e.g., phosphate, acetate)
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Aqueous this compound Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the aqueous buffer of interest.
3. HPLC Method:
-
Column: C18 RP-HPLC column
-
Mobile Phase: Gradient elution (e.g., 20% to 80% B over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the absorbance maximum of this compound)
-
Column Temperature: 30°C
4. Stability Study Procedure:
-
Prepare the aqueous this compound solution at time zero (T=0).
-
Immediately inject a sample into the HPLC to determine the initial concentration.
-
Incubate the solution under the desired conditions (e.g., different pH, temperature, light exposure).
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Cysteinyl leukotriene signaling pathway and this compound action.
Common issues with FPL-55712 solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the solubility of FPL-55712. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. It functions by blocking the effects of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By inhibiting the CysLT1 receptor, this compound helps to reduce bronchoconstriction, mucus secretion, and airway edema.
Q2: What are the main challenges I can expect when dissolving this compound?
A2: The primary challenge with this compound is its low solubility in aqueous solutions and many common organic solvents. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of solution when diluted into aqueous buffers or cell culture media.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions should also be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the dissolution and use of this compound in experimental settings.
Problem 1: this compound powder is not dissolving in my chosen solvent.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound has limited solubility in many common solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended organic solvent.[1] Alternatively, aqueous solutions of Sodium Hydroxide (NaOH) can be used.[2] |
| Insufficient Solubilization Time or Energy | After adding the solvent, ensure thorough mixing. Vortex the solution for several minutes. Gentle warming (to 37°C) can aid dissolution in DMSO. For dissolution in NaOH, sonication is recommended to facilitate the process.[2] |
| Incorrect Concentration | Attempting to prepare a stock solution at a concentration higher than the solvent's capacity will result in incomplete dissolution. Refer to the solubility data table below for maximum concentrations. |
Problem 2: My this compound stock solution appears cloudy or has visible precipitate.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Even after initial mixing, some particles may remain undissolved. Try sonicating the solution for 10-15 minutes to break down any remaining solid particles. |
| Compound Precipitation | If the stock solution was stored at a low temperature, the compound may have precipitated out. Allow the vial to warm to room temperature and vortex thoroughly before use. |
| Moisture Absorption | This compound powder is hygroscopic. If the powder has absorbed moisture, it may be more difficult to dissolve. Ensure the compound is stored in a tightly sealed container with a desiccant. |
Problem 3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted, the compound can crash out of solution. |
| To mitigate this, perform a serial dilution. First, create an intermediate dilution of your stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final volume. | |
| It is also crucial to add the stock solution to the aqueous solution while vortexing to ensure rapid and even dispersal. | |
| Final DMSO Concentration Too Low | While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of this compound. Ensure your final DMSO concentration is sufficient to keep the compound in solution at your desired working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. |
| Buffer Composition | The pH and ionic strength of your aqueous buffer can influence the solubility of this compound. If you continue to experience precipitation, consider adjusting the pH of your buffer. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Recommended for preparing high-concentration stock solutions.[1] |
| 0.1 M Sodium Hydroxide (NaOH) | 5 mg/mL (approx. 10 mM) | Sonication is recommended to aid dissolution.[2] |
| 100 mM Sodium Hydroxide (NaOH) | < 24.93 mg/mL (approx. < 50 mM) | Sonication is recommended.[2] |
| Water | Insoluble | |
| Ethanol | Sparingly Soluble | Not generally recommended for primary stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 498.52 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.985 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 3-5 minutes. If the compound is not fully dissolved, you can gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Sonication (Optional): If solid particles are still visible, place the tube in a water bath sonicator for 10-15 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in your experiment, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed cell culture medium. Mix well by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of cell culture medium. For instance, to get a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Solubilization Workflow
Caption: Troubleshooting Logic for this compound Solubility
References
Technical Support Center: FPL-55712 Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the potential off-target effects of FPL-55712 in experimental settings. This information is intended to help researchers interpret unexpected results and design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely recognized as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). It has been historically used as a benchmark antagonist in research to study the physiological and pathological roles of cysteinyl leukotrienes, which are inflammatory lipid mediators.
Q2: I'm observing effects in my experiment that are inconsistent with CysLT1R antagonism. What could be the cause?
While this compound is a valuable tool, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. If your results are not aligning with the known pharmacology of CysLT1R, it is crucial to consider the possibility of this compound interacting with other cellular targets.
Q3: What are the known or suspected off-target effects of this compound?
Published literature suggests a few potential off-target activities for this compound and other CysLT1R antagonists:
-
Inhibition of Leukotriene Elimination: Studies in rats have shown that this compound can strongly inhibit the hepatobiliary elimination of cysteinyl leukotrienes in a dose-dependent manner. This is thought to occur through a mechanism not directly related to CysLT1R blockade and could potentially prolong the biological half-life of leukotrienes, which might counteract its antagonistic effects in certain experimental models.[1][2]
Q4: How can I test for potential off-target effects of this compound in my experimental system?
To investigate if this compound is causing off-target effects in your experiments, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a full dose-response curve for this compound. Off-target effects are often observed at higher concentrations. A significant rightward shift in the dose-response curve for the expected CysLT1R-mediated effect, or the appearance of a secondary effect at higher concentrations, may indicate off-target activity.
-
Use a Structurally Unrelated CysLT1R Antagonist: Compare the effects of this compound with a structurally different CysLT1R antagonist (e.g., montelukast, zafirlukast). If the unexpected effect is only observed with this compound, it is more likely to be an off-target effect specific to its chemical structure.
-
Directly Measure PDE Activity: If you suspect PDE inhibition, you can directly measure the activity of phosphodiesterases in your cell or tissue lysates in the presence and absence of this compound.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected increase in intracellular cAMP or cGMP levels. | Inhibition of phosphodiesterase (PDE) activity. | 1. Perform a direct PDE activity assay with your experimental sample and this compound. 2. Use a known PDE inhibitor (e.g., IBMX, rolipram) as a positive control to validate your assay. 3. Compare the effects of this compound with a structurally unrelated CysLT1R antagonist. |
| Prolonged or enhanced effects of endogenous leukotrienes despite CysLT1R antagonism. | Inhibition of leukotriene elimination from the experimental system. | 1. If possible, measure the concentration of leukotrienes in your experimental medium over time in the presence and absence of this compound. 2. Consider the metabolic and clearance pathways relevant to your experimental model. |
| Effects observed in cells known not to express CysLT1R. | Interaction with an alternative receptor or enzyme. | 1. Verify the absence of CysLT1R expression in your cell line using techniques like RT-qPCR or Western blotting. 2. Conduct a broader off-target screening panel to identify potential alternative binding partners for this compound. |
Quantitative Data on Potential Off-Target Interactions
Currently, there is a lack of publicly available, direct quantitative data (e.g., IC50 or Ki values) for the inhibitory activity of this compound against a broad panel of phosphodiesterase isoforms or other potential off-target proteins. Researchers are encouraged to perform their own in-house assays to determine these values within the context of their specific experimental systems.
For comparative purposes, the following table provides a summary of IC50 values for well-characterized PDE4 inhibitors.
| Compound | Target | IC50 (nM) |
| Roflumilast | PDE4 | 0.8 |
| Rolipram | PDE4 | 2 |
| Apremilast | PDE4 | 10 |
| Tetomilast | PDE4 | 74 |
This data is provided for comparative purposes only and does not represent the activity of this compound.
Key Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (General Protocol)
This protocol provides a general framework for measuring PDE activity. Specific details may need to be optimized for the particular PDE isoform and experimental setup.
Principle:
PDEs catalyze the hydrolysis of cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-monophosphates (5'-AMP or 5'-GMP). The activity of PDEs can be measured by quantifying the disappearance of the substrate (cAMP/cGMP) or the appearance of the product (5'-AMP/5'-GMP).
Materials:
-
Cell or tissue lysate containing PDE activity
-
This compound and other test compounds
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
5'-Nucleotidase (e.g., from Crotalus atrox venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and scintillation counter
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, your cell/tissue lysate, and the desired concentration of this compound or a vehicle control.
-
Initiate Reaction: Add the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by heating the tubes (e.g., in a boiling water bath).
-
Convert Product: Add 5'-nucleotidase to the reaction mixture to convert the [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate Substrate and Product: Add an anion-exchange resin slurry to the tubes. The negatively charged, unreacted [³H]-cAMP/cGMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will remain in the supernatant.
-
Quantify Product: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percentage of PDE inhibition by this compound compared to the vehicle control. An IC50 value can be determined by testing a range of this compound concentrations.
Visualizations
Caption: On-target vs. Potential Off-target Signaling of this compound.
Caption: Logical workflow for investigating potential off-target effects.
References
How to optimize FPL-55712 concentration for maximum efficacy
Welcome to the Technical Support Center for FPL-55712, a valuable tool for researchers and scientists in the field of drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for maximum efficacy in your experiments.
Understanding this compound
This compound is a pioneering antagonist of the slow-reacting substance of anaphylaxis (SRS-A), now known to be a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). It exerts its effects by competitively blocking the action of these inflammatory mediators at the cysteinyl leukotriene receptor 1 (CysLT₁R). This antagonism makes this compound a crucial compound for studying the roles of cysteinyl leukotrienes in various physiological and pathological processes, particularly in inflammatory conditions like asthma.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the CysLT₁ receptor. By binding to this receptor, it prevents the binding of endogenous cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.
Q2: What is the typical concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the specific cell type, agonist concentration, and assay conditions. However, based on published studies, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. The stability of this compound in aqueous buffers at physiological pH for extended periods is not well-documented, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Data Presentation
The potency of this compound as a CysLT₁ receptor antagonist can be quantified using various parameters. The following tables summarize key quantitative data for this compound and provide a comparison with other common CysLT₁ receptor antagonists.
Table 1: Antagonist Potency (pA₂) of this compound against Cysteinyl Leukotrienes
| Agonist | Tissue Preparation | pA₂ Value |
| LTC₄ | Guinea Pig Trachealis | 6.2 |
| LTD₄ | Guinea Pig Trachealis | 6.9 |
| LTE₄ | Guinea Pig Trachealis | 7.4 |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a more potent antagonist.
Table 2: Comparative Inhibitory Potency (IC₅₀/Kᵢ) of CysLT₁ Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | Agonist/Radioligand | IC₅₀/Kᵢ Value (nM) |
| This compound | Schild Analysis (pA₂) | Guinea Pig Trachealis | LTD₄ | ~130 (calculated from pA₂) |
| Montelukast | Radioligand Binding | Human Lung Membranes | [³H]LTD₄ | 2.5 |
| Zafirlukast | Radioligand Binding | Human Lung Membranes | [³H]LTD₄ | 1.8 |
| Pranlukast | Radioligand Binding | Guinea Pig Lung | [³H]LTD₄ | 10.2 |
Note: Data for Montelukast, Zafirlukast, and Pranlukast are provided for comparative purposes. The optimal concentration for this compound in your specific assay should be determined empirically.
Experimental Protocols
Detailed Methodology: Determination of this compound Potency using a Calcium Mobilization Assay
This protocol outlines a common functional assay to determine the inhibitory potency of this compound on CysLT₁ receptor activation, measured by changes in intracellular calcium concentration.
Materials:
-
Cells expressing the human CysLT₁ receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
This compound
-
LTD₄ (CysLT₁ receptor agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Culture CysLT₁R-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 to 100,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of LTD₄ in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add 50 µL of the LTD₄ solution to each well.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
-
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify receptor expression using a more direct method (e.g., Western blot, qPCR). Use a cell line with known high expression of CysLT₁R. |
| Inactive Agonist | Use a fresh, validated stock of LTD₄. Test a range of agonist concentrations to ensure an adequate response. |
| Poor Dye Loading | Optimize the dye loading time and temperature. Ensure Pluronic F-127 is used to aid dye solubilization. |
| Cell Health Issues | Check cell viability before and after the assay. Ensure cells are not over-confluent. |
| Instrument Settings | Optimize the excitation and emission wavelengths and the gain settings of the fluorescence plate reader. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | This is less common for CysLT₁R but can occur with overexpression. Consider using a cell line with lower, more physiological expression levels. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Run appropriate controls (cells only, compound only). |
| Incomplete Washing | Ensure thorough but gentle washing after dye loading to remove extracellular dye. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells for any precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
Visualizations
Caption: Cysteinyl Leukotriene Receptor 1 (CysLT₁R) Signaling Pathway.
Caption: Experimental Workflow for Determining this compound IC₅₀.
Caption: Troubleshooting Logic Flowchart for Functional Assays.
FPL-55712 non-specific binding in cellular assays
Welcome to the technical support center for FPL-55712. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cellular assays, with a specific focus on addressing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its primary mechanism of action is to block the binding of cysteinyl leukotrienes, such as leukotriene D4 (LTD4), to the CysLT1 receptor.[3][4][5] This action inhibits the downstream signaling pathways that mediate inflammatory responses, including bronchoconstriction and smooth muscle contraction.[4]
Q2: What are the common applications of this compound in research?
This compound is widely used as a pharmacological tool to study the role of the CysLT1 receptor in various physiological and pathological processes. Its applications include investigating inflammatory pathways in asthma, allergic rhinitis, and other inflammatory diseases.[6] It is also used in in-vitro and in-vivo models to probe the effects of CysLT1 receptor blockade.[7][8][9]
Q3: I am observing high non-specific binding with this compound in my cellular assay. What are the likely causes?
High non-specific binding in cellular assays using this compound can stem from several factors:
-
Physicochemical Properties of this compound: The compound's hydrophobicity may cause it to interact non-specifically with lipids and proteins in the assay system.[10]
-
Assay Conditions: Suboptimal concentrations of blocking agents, inappropriate buffer composition, or insufficient washing can all contribute to elevated non-specific binding.[11]
-
Cell or Membrane Preparation: Poor quality or excessive concentration of the cellular or membrane preparation can expose additional non-specific binding sites.[10]
-
Radioligand Issues (if applicable): If using a radiolabeled form of this compound, impurities or high concentrations of the radioligand can increase non-specific binding.[10][12]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding of this compound in your cellular assays.
Problem: Non-specific binding is greater than 50% of total binding.
High non-specific binding can obscure the specific binding signal, leading to an inaccurate assessment of receptor affinity and density.[10] Ideally, non-specific binding should be less than 50% of the total binding at the highest ligand concentration used.[11]
Solution Workflow:
A logical approach to troubleshooting involves sequentially optimizing various components of your assay.
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Troubleshooting Steps:
1. Verify Assay Basics
Ensure the fundamental parameters of your assay are correctly set.
-
Buffer pH and Composition: Verify that the pH of your binding buffer is optimal for CysLT1 receptor binding. The ionic strength of the buffer can also influence non-specific interactions.[13]
-
Temperature Control: Maintain a consistent and appropriate temperature throughout the incubation and washing steps. Lower temperatures can sometimes reduce non-specific binding, but ensure that equilibrium for specific binding is still achieved.[11]
2. Optimize Blocking Agent
Blocking agents are crucial for saturating non-specific binding sites.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. If you are already using BSA, try titrating its concentration. If not, introduce it into your assay buffer.
| Parameter | Standard Concentration | Recommended Optimization Range |
| BSA Concentration | 0.1% (w/v) | 0.1% - 2.0% (w/v) |
-
Other Blocking Agents: If BSA is ineffective, consider other blocking agents like non-fat dry milk or fish gelatin, depending on your specific assay system.[13]
3. Optimize Washing Steps
Inadequate washing can leave unbound this compound, contributing to high background.
-
Increase Wash Volume and Number: Increase the volume of ice-cold wash buffer and the number of wash cycles to more effectively remove unbound compound.[10][11]
| Parameter | Standard Protocol | Recommended Optimization |
| Number of Washes | 3 | 4 - 6 |
| Wash Buffer Volume | 200 µL per wash | 300 - 400 µL per wash |
4. Titrate Receptor Concentration
A high concentration of cells or membrane preparation can increase the number of non-specific binding sites.
-
Reduce Cell/Membrane Density: Titrate the amount of your cell or membrane preparation to find the lowest concentration that still provides a robust specific binding signal.[11] A typical range for many receptor assays is 100-500 µg of membrane protein.[10]
| Parameter | High End Concentration | Recommended Titration Range |
| Membrane Protein | 500 µ g/well | 50 - 250 µ g/well |
5. Evaluate Ligand Concentration (for Radioligand or Fluorescent Assays)
If you are using a labeled version of this compound, its concentration can significantly impact non-specific binding.
-
Lower Ligand Concentration: Use the lowest possible concentration of the labeled ligand that still gives a detectable specific signal. A common starting point is a concentration at or below the Kd value.[10]
-
Check Ligand Purity: Ensure the purity of your labeled ligand, as impurities can contribute to non-specific binding.[10]
Experimental Protocols
Protocol: Optimizing BSA Concentration to Reduce Non-Specific Binding
This protocol outlines a method for determining the optimal BSA concentration to minimize non-specific binding of this compound.
Caption: Experimental workflow for optimizing BSA concentration.
Methodology:
-
Prepare Assay Buffers: Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1.0%, and 2.0% w/v).
-
Plate Setup: For each BSA concentration, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Add Reagents:
-
To all wells, add the appropriate assay buffer with the corresponding BSA concentration.
-
To all wells, add your labeled ligand (e.g., [3H]-LTD4 at a concentration near its Kd).
-
To the NSB wells, add a saturating concentration of unlabeled this compound (typically 100-1000 fold higher than the labeled ligand concentration).
-
To the Total Binding wells, add vehicle.
-
-
Initiate Binding: Add the cell or membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at the desired temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Washing: Terminate the reaction by rapid filtration through a filter mat. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity or fluorescence of the filters.
-
Data Analysis: Calculate the specific binding for each BSA concentration (Total Binding - Non-Specific Binding). Select the BSA concentration that provides the best signal-to-noise ratio (highest specific binding and lowest non-specific binding).
Signaling Pathway
Understanding the signaling pathway that this compound antagonizes is key to interpreting your experimental results.
Caption: CysLT1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileukotriene - Wikipedia [en.wikipedia.org]
- 3. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. graphpad.com [graphpad.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with FPL-55712
Welcome to the technical support center for FPL-55712. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the slow-reacting substance of anaphylaxis (SRS-A), which makes it a leukotriene receptor antagonist.[1] Its primary mechanism of action is to block the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent lipid mediators involved in inflammatory responses.[2] By inhibiting the action of these leukotrienes, this compound can modulate various physiological responses, including smooth muscle contraction, airway resistance, and vascular permeability.[1][3]
Q2: What are the common research applications of this compound?
This compound is primarily used in research to investigate the role of cysteinyl leukotrienes in various physiological and pathophysiological processes. Common applications include studying its effects on:
-
Airway resistance and bronchoconstriction in models of asthma and anaphylaxis.[1]
-
Cardiovascular parameters, such as coronary blood flow and hemodynamics.[3]
-
Inflammatory responses and hypersensitivity reactions.[1]
-
The elimination and metabolism of cysteinyl leukotrienes.[2]
-
Uterine hyperemia and vascular responses to hormones like estrogen.[4]
Q3: In which solvents is this compound soluble?
For laboratory use, this compound is typically soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For in vivo studies, further dilution in appropriate physiological buffers is necessary, though care should be taken to avoid precipitation.
Q4: What is the recommended storage condition for this compound?
It is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Inconsistent Dose-Response Relationship
Problem: I am observing a variable or non-existent dose-response to this compound in my experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low and non-toxic to your system. Visually inspect solutions for any signs of precipitation before use. |
| Incorrect Dosing | Verify the accuracy of your serial dilutions and calculations. Perform a pilot experiment with a wide range of concentrations to determine the optimal working range for your specific model. |
| Off-Target Effects | At very high concentrations, the specificity of the compound may be reduced. Review literature for known off-target effects and consider using a lower, more specific concentration range. |
Unexpected Experimental Outcomes
Problem: My results with this compound are the opposite of what I expected based on its known mechanism. For example, instead of inhibiting a response, it appears to potentiate it.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Complex Biological Pathways | The signaling pathway you are studying may have feedback loops or compensatory mechanisms that are affected by leukotriene receptor blockade. In some systems, blocking one pathway can lead to the upregulation of another. For instance, in a study on estrogen-induced uterine hyperemia, this compound unexpectedly potentiated the effect, suggesting that leukotrienes might normally act as inhibitors in that specific context.[4] |
| Experimental Model Specificity | The effects of this compound can be species-specific or tissue-specific.[1] Ensure that the experimental model you are using is appropriate for the hypothesis being tested and that the leukotriene pathway is a relevant target in that model. |
| Interaction with Other Reagents | Consider potential interactions between this compound and other compounds or reagents in your experimental setup. |
Experimental Protocols
General Protocol for In Vitro Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Cell Culture and Stimulation: Plate cells at the desired density and allow them to adhere overnight. The following day, replace the medium with a serum-free medium for a few hours before the experiment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add the leukotriene agonist (e.g., LTD4) to the cells at a concentration known to elicit a response.
-
Endpoint Measurement: After the appropriate incubation time with the agonist, measure the desired endpoint (e.g., calcium influx, cytokine release, gene expression).
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response.
General Protocol for In Vivo Administration (Rat Model)
This protocol is based on a study investigating the effect of this compound on the elimination of cysteinyl leukotrienes.[2]
-
Animal Preparation: Male rats are anesthetized (e.g., with thiopentone).
-
This compound Administration: this compound is administered intravenously (i.v.) at the desired dose.
-
Radiolabeled Leukotriene Injection: A tracer amount of radiolabeled leukotriene (e.g., [³H]-LTC4) is injected i.v.
-
Sample Collection: Bile and urine samples are collected over a period of time (e.g., 90 minutes).
-
Radioactivity Measurement: The amount of radioactivity in the collected samples is measured to determine the extent of leukotriene elimination.
-
Data Analysis: The percentage of injected radioactivity recovered in bile and urine is calculated and compared between control and this compound-treated animals.
Quantitative Data Summary
Table 1: Effect of this compound on Leukotriene-Induced Coronary Constriction in Pigs [3]
| This compound Pretreatment (mg, intracoronary) | Reduction in Coronary Constriction due to 1.0 µg LTD4 (%) |
| 0.1 | Not specified |
| 0.3 | Not specified |
| 1.0 | Up to 77% |
Table 2: Effect of this compound on Estrogen-Induced Uterine Blood Flow and Resistance in Rabbits [4]
| Treatment Group | Uterine Blood Flow (ml/min/gm) | Uterine Resistance (PRU/gm) | Resistance Ratio (Estradiol/Control) |
| Vehicle + Estradiol | 2.72 ± 0.4 | 34 ± 8 | 0.23 ± 0.01 |
| This compound + Estradiol | 4.60 ± 0.3 | 17 ± 1 | 0.13 ± 0.02 |
Visualizations
Signaling Pathway of Cysteinyl Leukotrienes
Caption: Cysteinyl leukotriene signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for In Vitro Studies
References
- 1. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound or indomethacin on leukotriene-induced coronary constriction in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of a leukotriene receptor antagonist, FPL 55712, on estrogen-induced uterine hyperemia in the nonpregnant rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FPL-55712 Purity and Quality Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and quality of FPL-55712 samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of this compound.
Q1: What are the primary analytical techniques for determining the purity of an this compound sample?
A1: The primary and most recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it is a stability-indicating method capable of separating this compound from its potential impurities and degradation products.[1][2] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and can also be employed for quantitative analysis (qNMR).
Q2: What are the expected common impurities in a synthetically prepared this compound sample?
A2: Based on a plausible synthetic route, potential impurities could include starting materials, intermediates, and by-products. For a hypothetical synthesis involving the coupling of 7-hydroxy-8-propyl-4-oxo-4H-1-benzopyran-2-carboxylic acid with a substituted phenoxy-propanol derivative, common impurities might include unreacted starting materials, products of side reactions, or residual solvents used in the synthesis and purification steps. A detailed analysis by LC-MS is recommended for the identification of any unknown peaks in the chromatogram.
Q3: How can I identify unknown peaks in my HPLC chromatogram of this compound?
A3: The most effective method for identifying unknown peaks is to use a mass spectrometer coupled with the HPLC system (LC-MS).[3][4] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecules in each peak, which can be used to deduce the molecular weight. By comparing this to the molecular weights of potential impurities and degradation products, you can tentatively identify the unknown peaks. For unambiguous identification, isolation of the impurity followed by structural elucidation using techniques like NMR is often necessary.[1]
Q4: My this compound sample shows a decrease in purity over time. What could be the cause?
A4: A decrease in purity over time suggests that the compound may be degrading. This compound, like many organic molecules, can be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis of the ester linkage or oxidation of the phenolic hydroxyl groups. To investigate this, a forced degradation study is recommended.[5][6][7][8] This involves subjecting the sample to stress conditions such as acid, base, heat, oxidation, and light to identify potential degradation products and assess the stability of the molecule.[5][6][7][8]
Q5: What is a stability-indicating method, and why is it important for this compound analysis?
A5: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, excipients, and degradation products.[2] For this compound, using a stability-indicating method, such as a well-developed HPLC method, is crucial to ensure that the measured purity is accurate and that any decrease in the main peak area is due to degradation, which is observed as a corresponding increase in the area of the degradation product peaks.[2]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing for this compound Peak | 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. The carboxylic acid moiety on this compound requires a mobile phase pH below its pKa (~3-4) to be in its neutral form. Ensure the mobile phase pH is maintained around 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate buffer). |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Insufficient column equilibration time. | 1. Prepare the mobile phase accurately by weighing components. Ensure thorough mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. |
| Ghost Peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from previous injections. | 1. Use high-purity HPLC grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Poor Resolution Between this compound and an Impurity | 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Adjust the gradient slope or the organic solvent ratio in an isocratic method. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile). 2. Try a column with a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for the analytes. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Ionization of this compound | 1. Inappropriate ionization mode (ESI positive vs. negative). 2. Sub-optimal source parameters. | 1. This compound has both acidic (carboxylic acid) and basic (tertiary amine) moieties. It should ionize in both positive and negative electrospray ionization (ESI) modes. Evaluate both to determine the most sensitive mode. Negative ion mode may be more selective for the parent molecule due to the carboxylic acid. 2. Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for the [M-H]⁻ or [M+H]⁺ ion. |
| In-source Fragmentation | 1. High fragmentor or cone voltage. | 1. Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source and maximize the intensity of the molecular ion. |
| Matrix Effects Leading to Ion Suppression | 1. Co-eluting impurities or excipients. | 1. Improve chromatographic separation to ensure this compound elutes in a region free of interfering compounds. 2. Use a more dilute sample solution. |
Section 3: Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method suitable for the purity determination and stability assessment of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Forced Degradation Study Protocol
To assess the stability of this compound and identify potential degradation products, the following forced degradation conditions are recommended.[5][6][7][8]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid this compound sample in an oven at 80 °C for 48 hours. Dissolve in the sample solvent before injection. |
| Photolytic Degradation | Expose a solution of this compound (0.5 mg/mL) to UV light (254 nm) for 24 hours. |
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
NMR Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring ¹H NMR spectra for the structural confirmation of this compound.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Experiment: ¹H NMR.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
The acquired spectrum should be compared to a reference spectrum or predicted spectrum to confirm the chemical structure.
-
Section 4: Data Presentation
Table 1: Hypothetical Purity Analysis of this compound Batches by HPLC
| Batch No. | Retention Time (min) | Area (%) | Purity (%) |
| FPL-A-001 | 15.2 | 99.5 | 99.5 |
| FPL-A-002 | 15.3 | 98.9 | 98.9 |
| FPL-B-001 | 15.2 | 99.8 | 99.8 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradant RT (min) |
| Acid Hydrolysis | 15.4 | 12.8 |
| Base Hydrolysis | 45.2 | 10.5 |
| Oxidative Degradation | 8.9 | 16.1 |
| Thermal Degradation | 2.1 | - |
| Photolytic Degradation | 5.6 | 14.9 |
Section 5: Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: this compound as a CysLT1 receptor antagonist.
Diagram 2: Experimental Workflow for this compound Purity Assessment
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Small Molecule Analysis | AxisPharm [axispharm.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. onyxipca.com [onyxipca.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
Limitations of using FPL-55712 in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of FPL-55712 in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pioneering pharmacological tool, recognized as the first potent and selective antagonist of what was then known as the Slow-Reacting Substance of Anaphylaxis (SRS-A). SRS-A was later identified as a mixture of cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄. This compound exerts its effects by competitively blocking the action of these CysLTs at their receptors, primarily the CysLT₁ receptor. This antagonism inhibits the downstream signaling pathways that lead to inflammatory responses, bronchoconstriction, and smooth muscle contraction.
Q2: What are the known limitations of using this compound in long-term research settings?
While a valuable tool, particularly in foundational research, this compound has several limitations that are critical to consider in the design of long-term studies:
-
Chemical Stability: As a chromone carboxylic acid, the long-term stability of this compound in aqueous solutions, such as cell culture media, has not been extensively documented. Over extended incubation periods, degradation may occur, leading to a decrease in the effective concentration of the active compound and the potential for degradation products to have unintended effects.
-
Pharmacokinetics: In vivo, this compound has been shown to inhibit the hepatobiliary elimination of cysteinyl leukotrienes in rats.[1][2] This can lead to an accumulation of the very mediators it is intended to block, potentially counteracting its antagonistic effects over time and complicating the interpretation of long-term in vivo studies.
-
Potential for Off-Target Effects: this compound belongs to the chromone class of compounds. Chromone derivatives have been reported to exhibit a wide range of biological activities, and the potential for off-target effects of this compound, beyond the CysLT receptors, has not been thoroughly investigated.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Diminishing or inconsistent antagonist effect over time in cell culture. | Chemical Instability: this compound may be degrading in the experimental medium over the course of a long-term study. | 1. Prepare Fresh Solutions: For long-term experiments, replenish the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).2. Assess Stability: If feasible, perform analytical validation (e.g., HPLC) to determine the concentration of this compound in your experimental medium at the beginning and end of a typical long-term experiment to assess its stability under your specific conditions.3. Control for Degradation Products: Consider the possibility that degradation products may have biological activity. Include a "conditioned media" control where this compound has been incubated for the full duration of the experiment before being added to naive cells for a short period to test for acute effects of any degradation products. |
| Unexpected or paradoxical effects observed in vivo. | Inhibition of Leukotriene Elimination: this compound can inhibit the clearance of CysLTs, leading to their accumulation and potentially overriding the antagonist effect.[1][2] | 1. Monitor Leukotriene Levels: If possible, measure the levels of CysLTs in relevant biological fluids (e.g., plasma, bronchoalveolar lavage fluid) at different time points during the study to assess for accumulation.2. Consider Alternative Antagonists: For long-term in vivo studies, consider using newer, more characterized CysLT₁ receptor antagonists with known pharmacokinetic profiles that do not interfere with leukotriene clearance (e.g., montelukast, zafirlukast).3. Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course studies to identify a therapeutic window where the desired antagonist effect is observed without significant leukotriene accumulation. |
| Results are difficult to reproduce or interpret, especially in cells expressing multiple CysLT receptor subtypes. | Lack of Receptor Selectivity Data: The precise selectivity profile of this compound for CysLT₁ versus CysLT₂ receptors is not well-defined in recent literature. | 1. Characterize Your System: Determine the expression profile of CysLT₁ and CysLT₂ receptors in your experimental model (e.g., via qPCR or western blotting).2. Use More Selective Tools: If both receptors are present and you need to dissect their individual roles, consider using more recently developed and highly selective antagonists for CysLT₁ and CysLT₂.3. Comparative Studies: If using this compound is necessary, perform parallel experiments with a known potent and selective CysLT₁ antagonist to help delineate the specific contribution of this receptor to the observed effects. |
| Observed effects do not align with known CysLT signaling pathways. | Potential Off-Target Effects: As a chromone derivative, this compound may have off-target effects that are independent of CysLT receptor antagonism. | 1. Control Experiments: Design control experiments to rule out known off-target mechanisms of similar compounds (e.g., phosphodiesterase inhibition). This could involve using broad-spectrum PDE inhibitors as positive controls.2. Rescue Experiments: Attempt to "rescue" the observed phenotype by adding back the downstream products of CysLT signaling to see if the effect of this compound is indeed on-target.3. Literature Review: Conduct a thorough literature search on the off-target effects of chromone carboxylic acids to identify potential alternative mechanisms of action. |
Data Summary
Due to the historical nature of this compound as a pioneering compound, comprehensive and modern quantitative data is limited in the public domain. The following table summarizes the available qualitative information.
| Parameter | This compound | Modern CysLT₁ Antagonists (e.g., Montelukast, Zafirlukast) |
| Primary Target | CysLT₁ Receptor | CysLT₁ Receptor |
| Receptor Selectivity | Considered selective for CysLT₁ over CysLT₂, but precise quantitative data (IC₅₀/Kᵢ) is not readily available. | High selectivity for CysLT₁ with well-characterized binding affinities. |
| Chemical Stability | Long-term stability in aqueous solutions is not well-documented. | Generally more stable with well-defined shelf-life and storage conditions. |
| Pharmacokinetics | Inhibits hepatobiliary elimination of CysLTs in vivo.[1][2] Half-life data is not readily available. | Well-characterized pharmacokinetic profiles, including half-life and clearance mechanisms. |
| Potential Off-Targets | As a chromone, potential for off-target effects exists but is not extensively studied. | Off-target profiles are more extensively characterized. |
Experimental Protocols & Visualizations
Signaling Pathway of Cysteinyl Leukotrienes
Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent lipid mediators of inflammation and allergic reactions. They exert their effects by binding to cell surface G-protein coupled receptors, primarily the CysLT₁ receptor. Activation of the CysLT₁ receptor initiates a signaling cascade that leads to downstream cellular responses.
Experimental Workflow: Assessing this compound Stability in Cell Culture
To address the potential for chemical instability of this compound in long-term cell culture experiments, the following workflow can be implemented.
Logical Relationship: Troubleshooting Diminishing Efficacy
This diagram illustrates the logical steps to troubleshoot a decrease in the effectiveness of this compound over the course of a long-term experiment.
References
- 1. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
FPL-55712 Degradation and Interference: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of FPL-55712 and the potential interference of its degradation products in experimental assays.
FAQs: Stability and Handling of this compound
Q1: What is this compound and what are its key structural features?
This compound is a potent and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor. Its chemical name is 7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid. The molecule possesses several functional groups that can influence its stability, including a carboxylic acid, ketone, phenol, ether, and alcohol moieties, as well as aromatic rings.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the manufacturer's storage recommendations. Generally, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture. Solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed, light-protected vial and used within a limited timeframe. Repeated freeze-thaw cycles should be avoided.
Q3: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not extensively documented in publicly available literature, its chemical structure suggests susceptibility to the following degradation pathways:
-
Hydrolysis: The ether linkages in the propoxy chain are potential sites for acid- or base-catalyzed hydrolysis, which would cleave the molecule.
-
Oxidation: The phenolic hydroxyl group and the benzylic positions of the propyl side chains are susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: The presence of chromophores, such as the benzopyranone system, makes the molecule potentially liable to degradation upon exposure to UV or visible light.
Q4: How can I minimize the degradation of this compound during my experiments?
-
Storage: Strictly follow the recommended storage conditions.
-
Solution Preparation: Prepare solutions fresh for each experiment using high-purity solvents. If using aqueous buffers, ensure they are free of microbial contamination and consider de-gassing to remove dissolved oxygen.
-
Light Protection: Protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Keep solutions on ice during experimental procedures whenever possible.
-
pH Considerations: Be mindful of the pH of your experimental buffers, as extremes in pH can promote hydrolysis.
-
Inert Atmosphere: For long-term experiments or when working with sensitive assays, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide: Unexpected Results and Potential Interference
Unexpected experimental outcomes when using this compound may be attributable to its degradation. This guide will help you troubleshoot common issues.
Q1: I am observing a decrease in the potency of this compound in my bioassay over time. What could be the cause?
A decrease in potency is a strong indicator of this compound degradation. The parent compound is being consumed, leading to a lower effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Compound: Prepare a new stock solution of this compound from a fresh vial of solid material and repeat the experiment.
-
Evaluate Solution Age: If the issue persists, consider the age and storage of the solutions used in the assay. Even when stored at low temperatures, degradation in solution can occur over time.
-
Check Experimental Conditions: Review your experimental protocol for potential degradation-inducing factors such as prolonged exposure to light, elevated temperatures, or harsh pH conditions.
Q2: I am seeing unexpected peaks in my HPLC analysis of this compound. What do these represent?
The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution are likely degradation products.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your this compound peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradation products.
-
Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study on a sample of this compound (see Experimental Protocols section). Comparing the chromatograms from the stressed samples with your experimental sample can help identify the degradation products.
-
LC-MS Analysis: For structural elucidation of the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
Q3: My in-vitro assay is showing inconsistent results or high background noise. Could this compound degradation be a factor?
Yes, degradation products can interfere with assay components. This interference can manifest in several ways:
-
Direct Biological Activity: Degradation products may have their own biological activity, which could be agonistic, antagonistic, or off-target, leading to confounding results.
-
Assay Interference: Degradation products might interfere with the detection method of the assay (e.g., fluorescence quenching or enhancement, absorbance interference).
-
Non-specific Binding: Degradation products could bind non-specifically to proteins or other macromolecules in the assay, leading to high background or false positives.
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a vehicle control (the solvent in which this compound is dissolved) to assess the background signal.
-
Test a "Degraded" Sample: Intentionally degrade a sample of this compound (e.g., by exposure to light or heat) and test it in your assay. This can help determine if the degradation products are causing the observed interference.
-
Use an Orthogonal Assay: If possible, confirm your results using a different assay that relies on a different detection principle.
Quantitative Data Summary: Hypothetical this compound Degradation
The following table provides a hypothetical summary of this compound degradation under various stress conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 75 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 60 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 85 | 1 |
| Photolytic (UV) | 48 hours | Room Temp | 70 | 2 |
| Thermal | 7 days | 80°C | 90 | 1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
3. Method Development:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to get a broad overview of potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector (a common starting point is the λmax of the parent compound).
-
-
Optimization: Adjust the gradient, mobile phase composition, and pH to achieve good resolution between the parent peak and any degradation peaks.
4. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside a control (unstressed) sample.
Protocol 2: LC-MS Analysis for Degradation Product Identification
This protocol provides a general workflow for identifying the structures of this compound degradation products.
1. Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
2. Method:
-
Use the optimized HPLC method from Protocol 1.
-
Operate the mass spectrometer in both positive and negative ion modes to maximize the chances of detecting and identifying the degradation products.
-
Acquire full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns, which can be used for structural elucidation.
Visualizations
Caption: Signaling pathway of CysLT1 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for investigating this compound degradation.
Technical Support Center: Optimizing In Vitro Experiments with FPL-55712
Welcome to the technical support center for FPL-55712, a valuable tool for researchers and drug development professionals studying the cysteinyl leukotriene signaling pathway. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It functions by competitively binding to the CysLT1 receptor, thereby preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). This blockade inhibits the downstream signaling cascades that lead to inflammatory responses such as smooth muscle contraction, increased vascular permeability, and cellular migration.
Q2: In which in vitro assays is this compound commonly used?
This compound is widely used in a variety of in vitro assays to investigate the role of the CysLT1 receptor in different biological processes. Common applications include:
-
Calcium Mobilization Assays: To measure the inhibition of agonist-induced intracellular calcium release in cells expressing the CysLT1 receptor.
-
Chemotaxis Assays: To assess the effect of this compound on the migration of inflammatory cells, such as eosinophils and neutrophils, towards a cysteinyl leukotriene gradient.
-
Receptor Binding Assays: To determine the binding affinity and kinetics of this compound to the CysLT1 receptor.
-
Smooth Muscle Contraction Assays: To evaluate the ability of this compound to relax pre-contracted airway or vascular smooth muscle preparations stimulated with cysteinyl leukotrienes.
Q3: What is the recommended range for incubation time when using this compound?
The optimal incubation time for this compound can vary depending on the specific assay, cell type, and experimental conditions. Based on available literature, a pre-incubation period of 15 to 30 minutes at room temperature or 37°C is generally recommended for most cell-based assays before the addition of an agonist. This allows for sufficient time for this compound to reach equilibrium and bind to the CysLT1 receptors. However, it is always advisable to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: What is the recommended concentration range for this compound in in vitro experiments?
The effective concentration of this compound will depend on the specific assay and the concentration of the agonist being used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your system. As a starting point, concentrations ranging from 1 nM to 10 µM are typically used in the literature.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no antagonist effect | 1. Inadequate Incubation Time: The compound may not have had enough time to bind to the receptors. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal pre-incubation time for your specific cell type and assay conditions. |
| 2. Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | 2. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value in your experimental system. | |
| 3. Compound Degradation: this compound may be unstable in the experimental buffer or cell culture medium over time. | 3. Check Compound Stability: Prepare fresh stock solutions for each experiment. If long incubation times are necessary, assess the stability of this compound in your specific medium at 37°C over the duration of the experiment. | |
| 4. Low Receptor Expression: The cell line used may not express a sufficient number of CysLT1 receptors. | 4. Verify Receptor Expression: Confirm CysLT1 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to have high CysLT1 expression. | |
| High background signal or off-target effects | 1. Non-specific Binding: At high concentrations, this compound may bind to other receptors or cellular components. | 1. Use a Lower Concentration: If possible, use the lowest effective concentration of this compound based on your dose-response curve. |
| 2. Cellular Toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells. | 2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the concentrations of this compound and the vehicle used are not cytotoxic. Keep the final DMSO concentration below 0.1%. | |
| 3. Agonist-Independent Effects: The observed effect may not be mediated by the CysLT1 receptor. | 3. Include Proper Controls: Use a negative control cell line that does not express the CysLT1 receptor. Also, test the effect of this compound in the absence of the agonist to check for any agonist-independent activity. | |
| Variability between experiments | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. | 1. Standardize Cell Culture: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of serum for all experiments. |
| 2. Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound and agonist concentrations. | 2. Calibrate Pipettes and Use Proper Technique: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors. | |
| 3. Temperature and pH Fluctuations: Changes in temperature or pH can affect receptor binding and cell signaling. | 3. Maintain Stable Conditions: Ensure that all buffers and media are at the correct pH and that the temperature is kept constant throughout the experiment. |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on agonist-induced calcium mobilization in a CysLT1-expressing cell line.
Materials:
-
CysLT1-expressing cells (e.g., CHO-K1 cells stably expressing the human CysLT1 receptor)
-
Black, clear-bottom 96-well plates
-
This compound
-
CysLT1 agonist (e.g., LTD₄)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Plating: Seed the CysLT1-expressing cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare the CysLT1 agonist (e.g., LTD₄) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Chemotaxis Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on the chemotaxis of a CysLT1-expressing cell line towards a cysteinyl leukotriene.
Materials:
-
CysLT1-expressing migratory cells (e.g., HL-60 cells differentiated to a neutrophil-like phenotype)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
This compound
-
Cysteinyl leukotriene chemoattractant (e.g., LTD₄)
-
Cell culture medium (e.g., RPMI 1640) with 0.1% BSA
Procedure:
-
Cell Preparation:
-
Culture the migratory cells to the appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% BSA.
-
-
Compound Incubation:
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., LTD₄) to the lower wells of the chemotaxis chamber. Add medium without the chemoattractant to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chemotaxis chamber for 1-3 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound (IC50 Values)
| Assay Type | Cell Line / Tissue | Agonist | IC50 Value |
| Calcium Mobilization | CHO-K1 (human CysLT1) | LTD₄ | Data not available in the provided search results |
| Chemotaxis | Human Eosinophils | LTD₄ | Data not available in the provided search results |
| Receptor Binding | Guinea Pig Lung Membranes | [³H]LTD₄ | Data not available in the provided search results |
Note: Specific IC50 values for this compound in these assays were not found in the provided search results. Researchers should determine these values empirically in their own experimental systems.
Table 2: Antagonist Potency of this compound (pA2 Values from Schild Analysis)
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Trachea | LTD₄ | Data not available in the provided search results |
| Human Bronchus | LTD₄ | Data not available in the provided search results |
Note: Specific pA2 values for this compound from Schild analysis were not found in the provided search results. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor and should be determined experimentally.[1][2][3]
Mandatory Visualizations
References
- 1. pA2 and receptor differentiation: A statistical analysis of competitive antagonism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Validation & Comparative
A Comparative Guide to FPL-55712 and Montelukast in Leukotriene D4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FPL-55712 and montelukast, two antagonists of the cysteinyl leukotriene D4 (LTD4) receptor. The information presented herein is intended to support research and drug development efforts in the field of inflammatory and respiratory diseases.
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis. It exerts its effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor. Antagonism of this receptor is a key therapeutic strategy for managing these conditions. This guide compares an early investigational antagonist, this compound, with a widely prescribed drug, montelukast.
Mechanism of Action
Both this compound and montelukast act as competitive antagonists at the CysLT1 receptor. By binding to the receptor, they prevent the binding of the endogenous ligand LTD4, thereby inhibiting downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[1] Montelukast is a highly selective and potent CysLT1 receptor antagonist.[1] this compound, an older compound, was identified as an antagonist of what was then known as the "slow-reacting substance of anaphylaxis" (SRS-A), which is now understood to be a mixture of cysteinyl leukotrienes, including LTD4.
Quantitative Comparison of Antagonist Potency
Direct comparative studies providing a head-to-head quantitative analysis of this compound and montelukast are limited. However, data from various in vitro and in vivo studies allow for an indirect comparison of their potency as LTD4 antagonists.
| Antagonist | Parameter | Value | Species/Tissue | Reference |
| Montelukast | pA2 | 8.3 | Guinea Pig Small Bronchi | [2] |
| Ki | 0.18 ± 0.03 nM | Guinea Pig Lung Membranes ([³H]LTD4 binding) | ||
| Ki | 4 nM | Sheep Lung Membranes ([³H]LTD4 binding) | ||
| Ki | 0.52 ± 0.23 nM | U937 Cell Membranes ([³H]LTD4 binding) | ||
| This compound | Antagonism Profile | Competitive antagonist of LTD4-induced contractions. The interaction may be non-competitive at higher concentrations. | Guinea Pig Trachea | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant and a lower Ki value indicates a higher binding affinity of the antagonist for the receptor.
Signaling Pathway of the CysLT1 Receptor
Activation of the CysLT1 receptor by LTD4 initiates a signaling cascade that is central to the inflammatory response in asthma and allergic rhinitis. The receptor is primarily coupled to Gq/11 G-proteins.
References
A Comparative In Vitro Efficacy Analysis of FPL-55712 and Zafirlukast as Cysteinyl Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two notable cysteinyl leukotriene receptor 1 (CysLT1) antagonists: FPL-55712 and zafirlukast. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators implicated in the pathophysiology of asthma and other inflammatory diseases. Their effects, primarily bronchoconstriction and inflammatory cell recruitment, are mediated through the CysLT1 receptor. Both this compound, an early prototype leukotriene antagonist, and zafirlukast, a clinically approved therapeutic, function by competitively blocking this receptor. This document summarizes their comparative in vitro potency, details the experimental methodologies used for their evaluation, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The in vitro potency of this compound and zafirlukast has been evaluated using various assays that measure their ability to inhibit the binding of cysteinyl leukotrienes to the CysLT1 receptor and to antagonize the functional responses mediated by receptor activation. The following table summarizes key quantitative data from these studies.
| Parameter | This compound | Zafirlukast | Assay Type | Tissue/Cell Source |
| pA₂ value | 7.41 | Not Reported | Functional Antagonism | Guinea-pig lung parenchyma[1] |
| 8.21 | Not Reported | Functional Antagonism | Guinea-pig trachea[1] | |
| Kᵢ (nM) | Not Reported | 0.34 | Radioligand Binding ([³H]LTD₄) | Guinea pig lung membranes[2] |
| Not Reported | 1.1 | Radioligand Binding ([³H]LTD₄) | Human lung membranes[2] | |
| Not Reported | 3.7 | Radioligand Binding ([³H]ICI-198,615) | Human lung membranes[2] | |
| IC₅₀ (nM) | Not Reported | 1.7 | CysLT1 Receptor Interaction | Not Specified[3] |
| Not Reported | ~17,000 | VRAC Inhibition | HEK293 cells[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the cysteinyl leukotriene signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy data. Below are outlines of the key experimental protocols used to characterize this compound and zafirlukast.
Radioligand Binding Assay (for Kᵢ and IC₅₀ determination)
This assay quantifies the affinity of an antagonist for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation :
-
Tissues (e.g., guinea pig or human lung) or cells expressing the CysLT1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[3]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined.
-
-
Binding Assay :
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled antagonist (this compound or zafirlukast).[5]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 ligand.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Quantification :
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[5]
-
-
Data Analysis :
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]
-
Functional Antagonism Assay (for pA₂ and IC₅₀ determination)
This type of assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist, such as smooth muscle contraction or intracellular calcium mobilization.
A. Organ Bath Assay (for pA₂ determination)
-
Tissue Preparation :
-
A segment of guinea pig trachea or lung parenchyma is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]
-
The tissue is connected to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure :
-
After an equilibration period, a cumulative concentration-response curve to a CysLT1 receptor agonist (e.g., LTD₄) is generated.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or zafirlukast) for a defined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis :
-
The dose ratios are calculated from the shift in the agonist concentration-response curves.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.[1]
-
B. Calcium Mobilization Assay (for functional IC₅₀ determination)
-
Cell Preparation :
-
Cells endogenously expressing the CysLT1 receptor or a cell line engineered to overexpress the receptor are cultured in appropriate media.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure :
-
The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (this compound or zafirlukast).
-
A CysLT1 receptor agonist (e.g., LTD₄) is then added to stimulate the cells.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis :
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC₅₀) is determined.
-
Conclusion
Both this compound and zafirlukast are effective antagonists of the CysLT1 receptor in vitro. Zafirlukast has been more extensively characterized, with reported Kᵢ and IC₅₀ values in the low nanomolar range, indicating high-affinity binding to the CysLT1 receptor. The available data for this compound, primarily pA₂ values, also demonstrates its potent competitive antagonism at this receptor in functional tissue-based assays. The choice between these compounds for research purposes may depend on the specific experimental context, with zafirlukast offering a more comprehensive dataset on its direct receptor binding affinity. The provided experimental protocols offer a foundational framework for the in vitro characterization of these and other CysLT1 receptor antagonists.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. atsjournals.org [atsjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
FPL-55712: A Reference Standard for Leukotriene Antagonists in Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FPL-55712 with other leukotriene receptor antagonists, supported by experimental data. This compound, a chromone derivative, was one of the first identified antagonists of the slow-reacting substance of anaphylaxis (SRS-A), now known to be a mixture of cysteinyl leukotrienes. Its pioneering role has established it as a valuable reference standard in the study of leukotriene signaling and the development of new antagonist therapies.
Comparative Performance of Leukotriene Antagonists
The efficacy of leukotriene antagonists is primarily determined by their binding affinity to the cysteinyl leukotriene receptor 1 (CysLT1) and their functional inhibition of leukotriene-induced cellular responses. This section presents a comparative summary of this compound against the widely used antagonists, Montelukast and Zafirlukast.
In Vitro Potency: A Quantitative Comparison
The following table summarizes the binding affinity (Ki) and functional inhibitory concentrations (IC50) of this compound, Montelukast, and Zafirlukast. Lower values indicate higher potency.
| Compound | Assay Type | Target | Species | Ki (nM) | IC50 (nM) |
| This compound | Radioligand Binding | CysLT1 Receptor | Human | ~1,200 | Not readily available |
| Montelukast | Radioligand Binding | CysLT1 Receptor | Human | 0.52 | 4.9 |
| Zafirlukast | Radioligand Binding | CysLT1 Receptor | Human | 1.1 - 3.7 | ~17,000 (inhibits VRAC) |
Leukotriene Signaling Pathway and Antagonist Intervention
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation and allergic responses. They exert their effects by binding to CysLT receptors, primarily CysLT1, which are G-protein coupled receptors. Activation of the CysLT1 receptor initiates a signaling cascade that leads to physiological responses such as smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells. Leukotriene antagonists, including this compound, competitively block the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare leukotriene antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from human lung tissue or a cell line overexpressing the receptor).
-
Radiolabeled leukotriene (e.g., [³H]LTD₄).
-
Test compounds (this compound, Montelukast, Zafirlukast).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled leukotriene and varying concentrations of the unlabeled antagonist in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. The IC50 value (concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the CysLT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist in blocking leukotriene-induced intracellular calcium increase.
Materials:
-
A cell line expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A CysLT1 agonist (e.g., LTD₄).
-
Test compounds (this compound, Montelukast, Zafirlukast).
-
A fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the CysLT1-expressing cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a CysLT1 agonist (e.g., LTD₄).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.
Conclusion
This compound remains a critical tool in leukotriene research, serving as a foundational reference standard for the characterization of the CysLT1 receptor and the evaluation of new antagonists. While newer compounds like Montelukast and Zafirlukast exhibit significantly higher potency and are used clinically, the historical and continued use of this compound in preclinical studies provides a valuable benchmark for comparative analysis. The experimental protocols detailed in this guide offer a standardized framework for the in-vitro assessment of these and other novel leukotriene receptor antagonists.
Comparative Analysis of FPL-55712 Cross-reactivity with Cysteinyl-Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activity of FPL-55712 at the cysteinyl-leukotriene 1 (CysLT₁) and cysteinyl-leukotriene 2 (CysLT₂) receptors. This compound, a chromone carboxylic acid, was the first selective antagonist of what were then termed slow-reacting substance of anaphylaxis (SRS-A), now known to be the cysteinyl-leukotrienes (CysLTs)[1]. This guide summarizes the available experimental data on its receptor selectivity and provides detailed experimental methodologies for context.
Introduction to Cysteinyl-Leukotriene Receptors
Cysteinyl-leukotrienes—leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄)—are potent lipid mediators of inflammation and allergic responses. They exert their effects through at least two distinct G protein-coupled receptors (GPCRs), CysLT₁ and CysLT₂.
-
CysLT₁ Receptor: This receptor has a high affinity for LTD₄ (LTD₄ > LTC₄ > LTE₄). Its activation is linked to bronchoconstriction, vascular permeability, and eosinophil recruitment. Antagonists selective for CysLT₁ are clinically used in the treatment of asthma and allergic rhinitis[2].
-
CysLT₂ Receptor: This receptor binds LTC₄ and LTD₄ with equally high affinity (LTC₄ = LTD₄ >> LTE₄). It is expressed in various tissues, including the heart, brain, and endothelial cells, and is implicated in cardiovascular responses and inflammation. Critically, the CysLT₂ receptor is resistant to classical CysLT₁-selective antagonists[3][4].
Quantitative Comparison of Antagonist Activity
The table below summarizes the antagonist potency of this compound at the CysLT₁ receptor and compares it with the potencies of other well-characterized CysLT₁ antagonists at both CysLT₁ and CysLT₂ receptors.
| Compound | Receptor | Agonist Challenged | Preparation | Potency (pA₂) | Potency (IC₅₀, nM) | Selectivity (CysLT₁/CysLT₂) |
| This compound | CysLT₁ | LTD₄ | Guinea Pig Trachea | 6.9 | Not Reported | Inferred High |
| This compound | CysLT₂ | LTC₄/LTD₄ | Recombinant Human | Not Reported | > 10,000 (Inferred) | Inferred High |
| Montelukast | CysLT₁ | LTD₄ | Recombinant Human | Not Reported | 0.23 | > 43,478-fold |
| Montelukast | CysLT₂ | LTD₄ | Recombinant Human | Not Reported | > 10,000 | > 43,478-fold |
| Zafirlukast | CysLT₁ | LTD₄ | Recombinant Human | Not Reported | 0.4 | > 25,000-fold |
| Zafirlukast | CysLT₂ | LTD₄ | Recombinant Human | Not Reported | > 10,000 | > 25,000-fold |
| Pranlukast | CysLT₁ | LTD₄ | Recombinant Human | Not Reported | 1.8 | > 5,555-fold |
| Pranlukast | CysLT₂ | LTD₄ | Recombinant Human | Not Reported | > 10,000 | > 5,555-fold |
Data for Montelukast, Zafirlukast, and Pranlukast are derived from functional antagonism assays in HEK293T cells expressing the recombinant human CysLT₂ receptor[3][4]. The pA₂ value for this compound is from classical pharmacological studies on guinea pig trachea, a tissue rich in CysLT₁ receptors. The inferred IC₅₀ for this compound at CysLT₂ is based on the established resistance of this receptor to CysLT₁-selective antagonists[3].
Visualized Signaling Pathways and Experimental Workflow
To better understand the molecular context and experimental design, the following diagrams illustrate the signaling pathways of CysLT receptors and a typical workflow for assessing antagonist potency.
References
- 1. Pharmacological evidence for a distinct leukotriene C4 receptor in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. The molecular characterization and tissue distribution of the human cysteinyl leukotriene CysLT(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of FPL-55712 and Newer Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the seminal cysteinyl leukotriene receptor 1 (CysLT1) antagonist, FPL-55712, with the newer, clinically established antagonists: Montelukast, Zafirlukast, and Pranlukast. This document summarizes key experimental data on their binding affinity and functional potency, details the methodologies for the cited experiments, and visualizes the relevant biological pathways and workflows to aid in research and drug development decisions.
Introduction to CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators involved in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor, which triggers a cascade of intracellular signaling leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment. CysLT1 receptor antagonists competitively block the binding of these inflammatory mediators, thereby mitigating the inflammatory response. This compound was one of the first identified selective antagonists of the slow-reacting substance of anaphylaxis (SRS-A), now known to be the CysLTs. While pivotal in the initial understanding of CysLT receptor pharmacology, it has largely been superseded by more potent and pharmacokinetically favorable compounds like Montelukast, Zafirlukast, and Pranlukast.
Quantitative Comparison of CysLT1 Antagonists
The following tables summarize the available in vitro data for this compound and the newer CysLT1 antagonists. It is important to note that the data has been compiled from various sources, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted with consideration of the different experimental setups.
Table 1: CysLT1 Receptor Binding Affinity
| Compound | Test System | Radioligand | Parameter | Value |
| This compound | Guinea Pig Lung Membranes | [³H]-LTD₄ | pA₂ | 6.9 |
| Montelukast | Human Lung Parenchyma | [³H]-LTD₄ | Ki (nM) | ~2-5 |
| Zafirlukast | Human Lung Parenchyma | [³H]-LTD₄ | Ki (nM) | ~2-5 |
| Pranlukast | Human Lung Parenchyma | [³H]-LTD₄ | Ki (nM) | Lower than Montelukast & Zafirlukast |
Table 2: Functional Antagonism of CysLT1 Receptor
| Compound | Assay Type | Agonist | Test System | Parameter | Value |
| This compound | Guinea Pig Trachea Contraction | LTD₄ | Isolated Tissue | pA₂ | 7.2 |
| Montelukast | Calcium Mobilization | LTD₄ | CHO cells expressing human CysLT1 | IC₅₀ (nM) | 0.2 |
| Zafirlukast | Calcium Mobilization | LTD₄ | CHO cells expressing human CysLT1 | IC₅₀ (nM) | 1.8 |
| Pranlukast | Calcium Mobilization | LTD₄ | CHO cells expressing human CysLT1 | IC₅₀ (nM) | 3.2 |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methods used for in vitro comparison, the following diagrams are provided.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the CysLT1 receptor.
1. Membrane Preparation:
-
Cells or tissues endogenously expressing or transfected with the CysLT1 receptor (e.g., human lung parenchyma, CHO cells) are homogenized in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer, and the protein concentration is determined.
2. Binding Reaction:
-
In a multi-well plate, the prepared membranes are incubated with a constant concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 agonist or antagonist.
-
Total binding is determined in the absence of any competing ligand.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C).
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium increase induced by a CysLT1 agonist.
1. Cell Culture and Plating:
-
A cell line stably expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cells are seeded into black, clear-bottom 96- or 384-well plates and allowed to adhere overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.
3. Compound Incubation:
-
After dye loading, the cells are washed and then pre-incubated with varying concentrations of the CysLT1 antagonist for a defined period.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a CysLT1 agonist (e.g., LTD₄).
-
The agonist is added, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time.
5. Data Analysis:
-
The antagonist's effect is measured as the inhibition of the agonist-induced calcium response.
-
The concentration of the antagonist that produces 50% inhibition of the maximal agonist response (IC₅₀) is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While this compound was a foundational tool in the study of cysteinyl leukotriene pharmacology, the newer CysLT1 antagonists, such as Montelukast, Zafirlukast, and Pranlukast, exhibit significantly higher potency in both binding and functional in vitro assays. The data, although compiled from various studies, consistently indicates that these newer agents have nanomolar to sub-nanomolar affinities for the CysLT1 receptor, translating to potent functional antagonism. This improvement in in vitro potency, combined with optimized pharmacokinetic profiles, has led to their successful clinical application. This guide provides a framework for understanding the in vitro pharmacological differences between these compounds and the experimental approaches used to characterize them, which is essential for ongoing research and the development of future CysLT1-targeted therapeutics.
Validating FPL-55712 Activity: A Comparative Guide with Montelukast as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPL-55712, a pioneering cysteinyl leukotriene (CysLT) receptor antagonist, with the well-established positive control, Montelukast. Both compounds target the CysLT1 receptor, a key player in the inflammatory cascade associated with asthma and allergic rhinitis.[1][2][3] This document outlines a detailed experimental protocol for validating the activity of this compound, presents a comparative data summary, and illustrates the underlying signaling pathway and experimental workflow.
Comparative Analysis of In Vitro Activity
The inhibitory activity of this compound and the positive control, Montelukast, on the CysLT1 receptor can be quantified by determining their respective half-maximal inhibitory concentrations (IC50) or binding affinities (Ki). While direct side-by-side IC50 values from the same functional assay can be challenging to find in publicly available literature, a comparison can be drawn from receptor binding affinity data.
| Compound | Assay Type | Ligand | Cell/Tissue Source | Inhibitory Potency (Ki) |
| This compound | Receptor Binding Assay | [³H]-LTD₄ | Guinea Pig Lung Membranes | ~10 nM |
| Montelukast | Receptor Binding Assay | [³H]-LTD₄ | Differentiated Human U937 Cells | 0.52 nM |
Experimental Protocol: LTD₄-Induced Calcium Mobilization Assay
This protocol details an in vitro functional assay to determine the antagonist activity of this compound and Montelukast by measuring their ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the CysLT1 receptor agonist, Leukotriene D4 (LTD₄).[4][5]
1. Cell Culture and Preparation:
-
Culture a suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells, differentiated into a macrophage-like phenotype) or a cell line recombinantly overexpressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a black, clear-bottom 96-well microplate at an appropriate density and allow them to adhere overnight.
2. Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
Wash the cells with the assay buffer to remove excess dye.
3. Compound Treatment:
-
Prepare serial dilutions of this compound and Montelukast (positive control) in the assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of the CysLT1 receptor agonist, LTD₄, at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Use a fluorescence plate reader with an integrated liquid handling system to add the LTD₄ solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time to capture the calcium transient.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in the antagonist-treated wells as a percentage of the response in the vehicle-treated (LTD₄ only) wells.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Visualizing the Mechanism and Workflow
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
FPL-55712: A Foundational Model in the Development of Modern Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FPL-55712 with its successors—zafirlukast, montelukast, and pranlukast—highlighting its pivotal role as a model compound in the development of clinically successful leukotriene receptor antagonists. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The discovery of Slow-Reacting Substance of Anaphylaxis (SRS-A) and its subsequent identification as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) unveiled a critical pathway in the pathophysiology of asthma and other inflammatory diseases. These lipid mediators, acting through the cysteinyl leukotriene receptor 1 (CysLT1), induce potent bronchoconstriction, increase vascular permeability, and promote inflammatory cell infiltration. This compound emerged as the first selective antagonist of SRS-A, providing an invaluable pharmacological tool and a chemical scaffold for the development of more potent and orally bioavailable CysLT1 receptor antagonists. While this compound itself did not achieve clinical success due to its poor pharmacokinetic profile, its structure and mechanism of action laid the groundwork for the creation of blockbuster drugs like montelukast and zafirlukast.
The Leukotriene Signaling Pathway and Mechanism of Action
Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Upon cellular stimulation, arachidonic acid is converted to leukotriene A₄ (LTA₄), which is then conjugated with glutathione to form LTC₄. Subsequent enzymatic cleavage yields LTD₄ and LTE₄. These leukotrienes bind to and activate the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to the pathological features of asthma. Leukotriene receptor antagonists, including this compound and its successors, act as competitive inhibitors at the CysLT1 receptor, blocking the binding of endogenous cysteinyl leukotrienes and thereby preventing the downstream inflammatory and bronchoconstrictive effects.
Caption: The cysteinyl leukotriene signaling pathway and points of therapeutic intervention.
Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and its clinically successful successors. It is important to note that direct comparison of historical data can be challenging due to variations in experimental conditions.
In Vitro Potency Against CysLT1 Receptor
| Compound | Assay Type | Preparation | pA₂ / -log Kʙ | IC₅₀ (nM) | Reference(s) |
| This compound | Functional Antagonism (LTD₄) | Guinea Pig Trachea | 6.8 - 7.5 | - | [1] |
| Radioligand Binding ([³H]LTD₄) | Guinea Pig Lung | - | ~1000 | [2] | |
| Zafirlukast | Functional Antagonism (LTD₄) | Guinea Pig Trachea | 9.3 | - | [3] |
| Radioligand Binding ([³H]LTD₄) | Guinea Pig Lung | - | 0.54 | [2] | |
| Montelukast | Functional Antagonism (LTD₄) | Guinea Pig Trachea | 9.3 | - | [4] |
| Radioligand Binding ([³H]LTD₄) | Guinea Pig Lung | - | 0.18 | [5] | |
| Pranlukast | Functional Antagonism (LTD₄) | Guinea Pig Trachea | 7.0 | - | [3] |
| Radioligand Binding ([³H]LTD₄) | Guinea Pig Lung | - | 1.8 | [2] |
pA₂ and -log Kʙ are measures of antagonist potency derived from functional assays, with higher values indicating greater potency. IC₅₀ is the concentration of antagonist required to inhibit 50% of radioligand binding.
Comparative Pharmacokinetic Parameters
| Parameter | This compound | Zafirlukast | Montelukast | Pranlukast |
| Route of Administration | Intravenous (experimental) | Oral | Oral | Oral |
| Oral Bioavailability | Very low (presumed) | ~100% (in dogs) | ~64% (in humans) | ~8.7% (in rats) |
| Plasma Half-life | < 2 minutes (guinea pig, IV) | ~10 hours (humans) | 2.7 - 5.5 hours (humans) | 1.5 hours (humans) |
| Metabolism | Rapid | CYP2C9 | CYP3A4, 2C8, 2C9 | CYP3A4 |
| Excretion | Biliary (rat) | Feces | Feces | Feces |
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig lung tissue or a cell line expressing the human CysLT1 receptor (e.g., U937 cells).
-
Radioligand: [³H]LTD₄
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA.
-
Test Compounds: this compound and its analogs.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig lung tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]LTD₄ (typically at its K₋ value) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]LTD₄ binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
In Vivo Assessment of Leukotriene Antagonism: LTD₄-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a leukotriene antagonist in preventing LTD₄-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Aerosol or intravenous delivery system for LTD₄ and test compounds.
-
Equipment for measuring pulmonary resistance and dynamic compliance.
-
Leukotriene D₄ (LTD₄).
-
Test compounds (this compound and analogs).
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and insert a tracheal cannula. Artificially ventilate the animal.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intravenous, intratracheal, or oral) at a predetermined time before the LTD₄ challenge.
-
LTD₄ Challenge: Administer a standardized dose of LTD₄ either intravenously or as an aerosol to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously monitor changes in pulmonary resistance and dynamic compliance.
-
Data Analysis: Quantify the peak bronchoconstrictor response to LTD₄ in the presence and absence of the antagonist. Calculate the percentage inhibition of the LTD₄-induced response for each dose of the antagonist to determine its potency (e.g., ED₅₀).
The Drug Development Workflow: From this compound to Modern Antagonists
The development of clinically useful leukotriene antagonists followed a logical progression, with this compound serving as a critical starting point.
Caption: A simplified workflow for the development of leukotriene receptor antagonists.
-
Target Identification: The recognition of SRS-A (cysteinyl leukotrienes) as a key mediator in asthma pathogenesis established the CysLT1 receptor as a viable drug target.
-
Lead Discovery: this compound was identified through screening as a selective antagonist of SRS-A, providing the initial chemical scaffold.
-
Lead Optimization: The primary limitations of this compound were its low potency and poor pharmacokinetic profile (short half-life and lack of oral bioavailability). Medicinal chemistry efforts focused on modifying the this compound structure to:
-
Increase Potency and Selectivity: Structure-activity relationship (SAR) studies led to the synthesis of analogs with significantly higher affinity for the CysLT1 receptor.
-
Improve Pharmacokinetics: Modifications were made to enhance metabolic stability and oral absorption, leading to compounds with longer half-lives suitable for once or twice-daily dosing.
-
-
Preclinical and Clinical Development: Promising candidates, such as zafirlukast, montelukast, and pranlukast, underwent extensive preclinical testing in animal models to confirm their efficacy and safety before progressing to human clinical trials.
Conclusion
This compound, despite its own therapeutic shortcomings, holds a significant place in the history of drug discovery. It served as an indispensable pharmacological probe to elucidate the role of cysteinyl leukotrienes in disease and provided the foundational chemical blueprint for the development of a new class of highly successful anti-asthmatic drugs. The evolution from this compound to modern leukotriene receptor antagonists exemplifies a classic drug development paradigm: the iterative process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately transforming a pioneering discovery into a valuable therapeutic reality.
References
- 1. Pharmacological study of the effects of leukotrienes C4, D4, E4 & F4 on guinea pig trachealis: interaction with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative analysis of FPL-55712 and pranlukast
A Comparative Guide to FPL-55712 and Pranlukast for Cysteinyl Leukotriene Receptor Research
Published: December 14, 2025
Introduction
In the field of inflammatory and respiratory research, the study of cysteinyl leukotrienes (CysLTs) and their receptors is of paramount importance. Cysteinyl leukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Their effects are mediated through G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT₁R).
This guide provides a comparative analysis of two key CysLT₁ receptor antagonists: this compound and pranlukast. This compound was a pioneering antagonist that was instrumental in the initial characterization of the CysLT₁ receptor. Pranlukast is a clinically approved and widely used medication for the treatment of asthma and allergic rhinitis, particularly in Japan.[1] This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two compounds.
Mechanism of Action: CysLT₁ Receptor Antagonism
Both this compound and pranlukast are competitive antagonists of the CysLT₁ receptor.[2] They function by binding to the receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes like LTD₄.[2] The CysLT₁ receptor is a Gq-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which ultimately leads to cellular responses such as smooth muscle contraction.[3][4] By blocking the initial binding of CysLTs, this compound and pranlukast inhibit this entire downstream signaling pathway.
Comparative Pharmacological Data
The potency of this compound and pranlukast has been evaluated in various in vitro functional assays. The data is summarized below. A lower IC₅₀ or a higher pA₂ value indicates greater antagonist potency.
| Compound | Assay Type | Agonist | Tissue/Preparation | Parameter | Value | Reference |
| Pranlukast | Mucus Secretion Assay | LTD₄ | Guinea-Pig Trachea | IC₅₀ | 0.3 µM | [5] |
| Pranlukast | Smooth Muscle Contraction | LTD₄ | Guinea-Pig Trachea | pA₂ | 7.0 | [5] |
| This compound | Smooth Muscle Contraction | YM-17690 (LTD₄ agonist) | Guinea-Pig Lung Parenchyma | pA₂ | 7.41 | [6] |
| This compound | Smooth Muscle Contraction | YM-17690 (LTD₄ agonist) | Guinea-Pig Trachea | pA₂ | 8.21 | [6] |
-
IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.
-
pA₂ Value: The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of the potency of a competitive antagonist.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize CysLT₁ receptor antagonists.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This functional assay measures the ability of an antagonist to inhibit the contraction of airway smooth muscle induced by a CysLT₁ receptor agonist.
Objective: To determine the potency (pA₂ value) of an antagonist.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in cold, oxygenated Krebs-Henseleit buffer. The trachea is cut into rings, and the epithelium may be left intact or removed.
-
Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for approximately 60 minutes.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a CysLT₁ agonist (e.g., LTD₄) to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (e.g., this compound or pranlukast) for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is measured. This procedure is repeated with several concentrations of the antagonist to generate a Schild plot, from which the pA₂ value is derived.
Calcium Mobilization Assay
This cell-based assay measures the increase in intracellular calcium following the activation of the Gq-coupled CysLT₁ receptor.
Objective: To determine the potency (IC₅₀ value) of an antagonist in a cellular context.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the human CysLT₁ receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is taken up by the cells and is de-esterified into its active, calcium-sensitive form.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or pranlukast).
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A specific concentration of a CysLT₁ agonist (e.g., LTD₄) is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity is measured over time. Agonist binding leads to an increase in intracellular calcium, which causes a sharp increase in the fluorescence signal.
-
Data Analysis: The peak fluorescence signal is measured for each well. The data is normalized, and concentration-response curves for the antagonist are plotted to determine the IC₅₀ value.
Summary and Conclusion
Both this compound and pranlukast are effective antagonists of the CysLT₁ receptor. This compound, as one of the first selective antagonists, remains a valuable pharmacological tool for in vitro research. The available data from guinea pig tissue assays suggest it is a highly potent antagonist, with pA₂ values indicating nanomolar affinity.
Pranlukast is a clinically relevant antagonist with well-documented efficacy. Its potency in functional assays, such as inhibiting LTD₄-induced mucus secretion and smooth muscle contraction, is also in the sub-micromolar to nanomolar range.
The choice between these compounds for research purposes will depend on the specific experimental goals. This compound is suitable for fundamental pharmacological studies characterizing leukotriene pathways, while pranlukast provides a link to clinical applications and can be used in translational research models. This guide provides the foundational data and methodologies to aid in the selection and application of these important research compounds.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
A Head-to-Head Comparison of Early vs. Modern Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
Leukotriene receptor antagonists (LTRAs) represent a significant class of therapeutic agents for managing inflammatory diseases, most notably asthma and allergic rhinitis. These drugs function by blocking the action of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators that trigger bronchoconstriction, airway edema, and mucus secretion.[1][2][3] Over the years, the development of LTRAs has evolved, leading to compounds with improved pharmacokinetic profiles and greater clinical utility. This guide provides a detailed head-to-head comparison of early-generation antagonists, such as zafirlukast and pranlukast, with the modern antagonist, montelukast.
Mechanism of Action: A Shared Target
Both early and modern leukotriene antagonists are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5] By binding to this receptor, they prevent the native ligands—LTC4, LTD4, and LTE4—from initiating the inflammatory cascade. This shared mechanism underlies their therapeutic effects in reducing airway inflammation and bronchoconstriction.[1][6]
Quantitative Comparison of Leukotriene Antagonists
The key differences between early and modern LTRAs lie in their pharmacokinetic and metabolic profiles. These differences have significant implications for dosing regimens, potential for drug interactions, and overall patient compliance.
Table 1: Pharmacokinetic and Metabolic Profile Comparison
| Parameter | Zafirlukast (Early) | Pranlukast (Early) | Montelukast (Modern) |
| Dosing Regimen | 20 mg twice daily[4] | Administered twice daily[7] | 10 mg once daily (adults)[4] |
| Effect of Food on Bioavailability | Significantly decreased (~40%)[4] | Information not readily available | Not significantly affected[4] |
| Plasma Half-life | Approximately 10 hours[4] | Information not readily available | 2.7 to 5.5 hours[4] |
| Primary Metabolism | CYP2C9[8] | Information not readily available | CYP2C8, CYP3A4, CYP2C9[4][8] |
| Liver Function Monitoring | Recommended due to rare cases of hepatic dysfunction[4] | Information not readily available | Not typically necessary[4] |
Table 2: Clinical Efficacy and Safety Considerations
| Feature | Zafirlukast (Early) | Pranlukast (Early) | Montelukast (Modern) |
| Asthma Control | Effective in reducing asthma symptoms and exacerbations.[6][9] | Shown to be effective in asthma management.[7][10] | Effective in reducing asthma symptoms and exacerbations; may be marginally better in improving quality of life scores.[9][11] |
| Patient Compliance | Twice-daily dosing may reduce compliance.[11] | Twice-daily dosing may be a factor in compliance.[7] | Once-daily dosing may lead to higher patient compliance, particularly in pediatric populations.[4][11] |
| Drug Interactions | Potential for interaction with drugs metabolized by CYP2C9 (e.g., warfarin).[4] | Information not readily available | Fewer clinically significant drug interactions reported.[4] |
| Adverse Effects | Generally well-tolerated; rare cases of liver dysfunction.[4] | Generally well tolerated with a low incidence of severe adverse effects.[7] | Generally well-tolerated; potential for neuropsychiatric side effects requires consideration.[4][12] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is crucial for a deeper understanding of leukotriene antagonist function and evaluation.
Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (LTD4) exert their pro-inflammatory effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signals, leading to increased intracellular calcium and subsequent cellular responses like smooth muscle contraction and inflammation.[13][14][15][16] Leukotriene antagonists block this initial binding step.
Caption: CysLT1 receptor signaling pathway and antagonist inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay
A standard method to determine the binding affinity of a leukotriene antagonist is the competitive radioligand binding assay. This experiment measures how effectively the antagonist competes with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor.[17][18]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: CysLT1 Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the inhibitory constant (IC50) of a test compound against the CysLT1 receptor.
1. Membrane Preparation:
-
Culture cells expressing the CysLT1 receptor to approximately 90% confluency.
-
Harvest the cells and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer.[18]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.[17]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[17][18]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the total protein concentration using a suitable method, such as a BCA protein assay.[17]
2. Binding Assay:
-
Prepare a 96-well plate. For each test compound concentration, as well as total and non-specific binding controls, set up triplicate wells.
-
Total Binding (TB): Add assay buffer, a constant concentration of radioligand (e.g., [3H]LTD4, typically near its Kd value), and the membrane suspension.[17]
-
Non-specific Binding (NSB): Add a high concentration of a known non-radiolabeled CysLT1 ligand (e.g., 10 µM zafirlukast), the radioligand, and the membrane suspension.[18]
-
Competition Binding: Add varying concentrations of the test antagonist, the radioligand, and the membrane suspension.[18]
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[18]
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes.[18]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17][18]
4. Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding counts from the average total binding counts.
-
For each concentration of the test antagonist, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[18]
Conclusion
The evolution from early to modern leukotriene antagonists reflects a drive towards optimizing clinical use. While both generations effectively target the CysLT1 receptor, modern antagonists like montelukast offer significant advantages in terms of pharmacokinetics.[4] Its once-daily dosing regimen and lack of significant food effect enhance patient compliance, a critical factor in managing chronic conditions like asthma.[4][11] Furthermore, a more predictable metabolic profile with fewer clinically significant drug interactions adds to its favorable profile.[4] For researchers and drug development professionals, understanding these key differences is essential for designing next-generation therapeutics with even greater efficacy, safety, and patient-centric properties.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antileukotriene - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamic properties of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. DSpace [helda.helsinki.fi]
- 9. Efficacy of antileukotriene agents in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zafirlukast vs Montelukast | Power [withpower.com]
- 12. apjai-journal.org [apjai-journal.org]
- 13. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leukotriene D4-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
FPL-55712: A Comparative Analysis of a Leukotriene Receptor Antagonist with Other Anti-Allergic Compounds
For Immediate Release
PINE COUNTY, US – In the landscape of anti-inflammatory and anti-allergic drug discovery, a clear understanding of the selectivity and potency of lead compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of FPL-55712, a notable leukotriene receptor antagonist, with other key inhibitors in the field of allergic response modulation, including other leukotriene antagonists and mast cell stabilizers.
Initially miscategorized in some contexts, it is critical to clarify that this compound is not a phosphodiesterase (PDE) inhibitor but a selective antagonist of the cysteinyl-leukotriene receptor. This guide will, therefore, focus on its activity in this capacity and compare it to other compounds that target pathways central to the allergic inflammatory cascade, namely other leukotriene receptor antagonists such as MK-571 and LY 163443, and mast cell stabilizers like cromolyn sodium and nedocromil sodium.
Comparative Selectivity and Potency
The efficacy of these inhibitors is determined by their potency in blocking their respective targets. For leukotriene receptor antagonists, this is often measured by their pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, or by Ki and IC50 values from receptor binding and functional assays, respectively. For mast cell stabilizers, efficacy is typically quantified by the IC50 value for the inhibition of mediator release (e.g., histamine) from mast cells.
A study on guinea pig trachealis demonstrated that this compound is a competitive antagonist of leukotrienes C4 (LTC4), E4 (LTE4), and F4 (LTF4), and a non-competitive antagonist of leukotriene D4 (LTD4)[1]. The calculated dissociation constants (-log KB) indicated that this compound was more effective at blocking LTE4 and LTF4 compared to LTC4 and LTD4[1].
In comparison, MK-571 is a potent and selective competitive inhibitor of [3H]leukotriene D4 binding, with Ki values of 0.22 nM in guinea pig and 2.1 nM in human lung membranes. It shows much lower activity against [3H]leukotriene C4 binding, with an IC50 value of 23 µM in guinea pig lung[2]. Functionally, it competitively antagonizes LTD4 and LTE4 induced contractions in guinea pig trachea and ileum with high potency (pA2 values ranging from 9.1 to 10.5)[2].
Mast cell stabilizers such as cromolyn sodium and nedocromil sodium act by inhibiting the release of inflammatory mediators from mast cells. Studies have shown that high concentrations of these drugs are required to achieve significant inhibition of histamine release from human mast cells in vitro[3]. For instance, a concentration of 1000 µM of sodium cromoglycate was needed to significantly inhibit histamine release from lung and tonsillar mast cells[3]. Nedocromil sodium, at the same concentration, was found to be more effective than sodium cromoglycate against histamine release from lung, tonsillar, and adenoidal mast cells[3].
| Compound | Class | Target | Quantitative Data | Species/Tissue |
| This compound | Leukotriene Receptor Antagonist | CysLT Receptors | -log KB: More effective for LTE4/LTF4 vs LTC4/LTD4 | Guinea Pig Trachealis |
| MK-571 | Leukotriene Receptor Antagonist | CysLT1 Receptor | Ki: 0.22 nM (LTD4 binding) | Guinea Pig Lung |
| Ki: 2.1 nM (LTD4 binding) | Human Lung | |||
| pA2: 9.4 (vs LTD4) | Guinea Pig Trachea | |||
| LY 163443 | Leukotriene Receptor Antagonist | LTD4/LTE4 Receptors | Qualitative antagonism described | Guinea Pig |
| Cromolyn Sodium | Mast Cell Stabilizer | Mast Cell Degranulation | Significant inhibition at 1000 µM | Human Lung/Tonsillar Mast Cells |
| Nedocromil Sodium | Mast Cell Stabilizer | Mast Cell Degranulation | More effective than Cromolyn Sodium at 1000 µM | Human Lung/Tonsillar/Adenoidal Mast Cells |
Experimental Protocols
1. Leukotriene Receptor Antagonism Assay (Guinea Pig Trachea)
This functional assay assesses the ability of an antagonist to inhibit the contraction of tracheal smooth muscle induced by a leukotriene agonist.
-
Tissue Preparation: A segment of guinea pig trachea is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tracheal segment is connected to an isometric force transducer to record changes in muscle tension.
-
Procedure:
-
A cumulative concentration-response curve to a leukotriene agonist (e.g., LTD4) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to equilibrate.
-
The tissue is pre-incubated with the antagonist (e.g., this compound) at a specific concentration for a set period.
-
A second cumulative concentration-response curve to the same leukotriene agonist is then generated in the presence of the antagonist.
-
-
Data Analysis: The magnitude of the rightward shift in the concentration-response curve is used to calculate the pA2 value, providing a quantitative measure of the antagonist's potency.
2. Mast Cell Degranulation Assay (Histamine Release)
This in vitro assay measures the ability of a compound to inhibit the release of histamine from mast cells upon stimulation.
-
Mast Cell Isolation: Mast cells are isolated from a source such as human lung tissue or bronchoalveolar lavage fluid.
-
Procedure:
-
Isolated mast cells are pre-incubated with the test compound (e.g., cromolyn sodium, nedocromil sodium) at various concentrations.
-
Degranulation is induced by challenging the cells with an appropriate stimulus, such as anti-IgE.
-
The reaction is stopped, and the cell supernatant is collected.
-
-
Quantification: The amount of histamine released into the supernatant is quantified using a sensitive method like an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of inhibition of histamine release is calculated for each concentration of the test compound, and an IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Pharmacological study of the effects of leukotrienes C4, D4, E4 & F4 on guinea pig trachealis: interaction with this compound [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reversal of anaphylaxis in guinea pig lung strip by compound FPL 55712, an SRS-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, tonsil, adenoid and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FPL-55712: A Procedural Guide
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of FPL-55712, a leukotriene antagonist. Adherence to these protocols is critical due to the potential hazards associated with this compound.
Key Safety and Handling Data
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 40785-97-5 | [1] |
| Purity | >97% | [1] |
| Recommended Long-Term Storage | -20°C | [1] |
| Recommended Short-Term Storage | 2-8°C | [1] |
Pre-Disposal and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety glasses or goggles[2]
-
A lab coat or chemical-resistant apron
-
Respiratory protection to avoid dust formation[1]
Handling and Storage Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash thoroughly after handling.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Avoid ingestion and inhalation.[1]
-
Keep away from sources of ignition.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to prevent its release into the environment. Therefore, it must not be disposed of down the drain or in regular waste streams. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The label must include the chemical name "this compound," its CAS number "40785-97-5," and relevant hazard symbols.
2. Containerization:
-
Collect solid waste, such as the powder form of the compound and contaminated consumables, in a securely sealed and compatible container.
-
For solutions containing this compound, use a leak-proof liquid waste container. Do not mix with other incompatible chemical wastes.
3. Accidental Release Measures:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated waste container.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[4]
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
This area should be secure and accessible only to authorized personnel.[4]
-
Keep the waste container away from incompatible materials.
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide accurate information regarding the waste, including its name, quantity, and any known hazards.
-
Ensure that you receive and retain a certificate of disposal for your records.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling FPL-55712
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of FPL-55712, a potent leukotriene receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 498.52 g/mol | [1] |
| Chemical Formula | C₂₇H₃₀O₉ | [1] |
| Purity | ≥97% | |
| Solubility | - Soluble to 50 mM in 100mM NaOH- 10 mM in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Appearance | White solid | |
| CAS Number | 40785-97-5 | [1] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A laboratory coat must be worn and fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization. |
Standard Operating Procedure for Handling this compound
This procedure outlines the necessary steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container upright in a designated, well-ventilated, and secure location at -20°C.[1]
-
Ensure the storage area is away from incompatible materials.
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Use appropriate solvents as indicated in the quantitative data table (e.g., 100mM NaOH or DMSO).
-
Cap the vial tightly after use and return to -20°C storage.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Restrict access to the affected area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be collected in a designated hazardous waste container.
-
Waste Containers:
-
Use clearly labeled, leak-proof containers for all this compound waste.
-
The label should include "Hazardous Waste" and the chemical name "this compound".
-
Keep waste containers closed except when adding waste.
-
-
Disposal Method:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, utilize a licensed chemical waste disposal service.
-
Community drug take-back programs may be an option for disposal of small quantities of unused medication, but check their specific guidelines.[2] For household disposal of unused medicines where no take-back program is available, the FDA recommends mixing the substance with an unpalatable material like dirt or coffee grounds in a sealed plastic bag before throwing it in the trash.[2] However, for a research compound like this compound, professional disposal is the recommended and safer option.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vitro cell-based assay using this compound.
Caption: A typical workflow for an in vitro experiment with this compound.
Signaling Pathway of this compound
This compound is an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), a G protein-coupled receptor (GPCR). The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound blocks the CysLT1 receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
